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1,4-Dichloro-2-fluoro-3-methylbenzene Documentation Hub

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  • Product: 1,4-Dichloro-2-fluoro-3-methylbenzene
  • CAS: 1804881-43-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS 1804881-43-3): A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity. 1,4-Dichloro-2-fluoro-3-methylbenzene, a polysubstituted aromatic compound, represents a potentially valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, addressing its chemical properties, plausible synthetic routes, and potential applications in drug development, with a focus on the scientific rationale behind its utility. Due to the limited publicly available data for this specific CAS number, this guide will also draw insights from closely related isomers and the broader class of halogenated toluenes to provide a predictive and context-rich analysis.

Physicochemical Properties and Structural Analysis

While specific experimental data for 1,4-Dichloro-2-fluoro-3-methylbenzene is not extensively documented, we can infer its properties based on its structure and comparison with related molecules.

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for 1,4-Dichloro-2-fluoro-3-methylbenzeneComparative Data: 2,5-Dichloro-1-fluoro-3-methylbenzene (CAS 1242339-87-2)[1][2]
Molecular Formula C₇H₅Cl₂FC₇H₅Cl₂F
Molecular Weight 179.02 g/mol 179.02 g/mol
Boiling Point Estimated: ~200-220 °C at 760 mmHg199.5 ± 35.0 °C at 760 mmHg
Density Estimated: ~1.3-1.4 g/cm³1.3 ± 0.1 g/cm³
LogP Estimated: ~3.5-4.03.52

The presence of two chlorine atoms and one fluorine atom on the benzene ring significantly increases the molecule's lipophilicity, as indicated by the predicted LogP value. This property is crucial in drug design as it influences membrane permeability and distribution within the body.[3] The fluorine atom, with its high electronegativity, can also modulate the electronic environment of the aromatic ring, potentially influencing pKa values of nearby functional groups and participating in specific binding interactions with biological targets.[3][4]

Strategic Synthesis Methodologies

The synthesis of polysubstituted aromatic compounds like 1,4-Dichloro-2-fluoro-3-methylbenzene requires careful planning of the order of substituent introduction to achieve the desired regioselectivity. Based on established methods for the synthesis of related halogenated toluenes, several plausible synthetic routes can be proposed.

Proposed Synthetic Pathway: Electrophilic Halogenation and Diazotization

A logical and versatile approach would involve a multi-step synthesis starting from a readily available substituted toluene derivative.

G A 3-Methylaniline B 2-Fluoro-3-methylaniline A->B  Fluorination (e.g., Diazotization, Balz-Schiemann) C 1,4-Dichloro-2-fluoro-3-methylbenzene B->C  Sandmeyer Reaction (Dichlorination)

Figure 1. Proposed synthetic workflow for 1,4-Dichloro-2-fluoro-3-methylbenzene.

Step-by-Step Protocol:

  • Fluorination of 3-Methylaniline: The synthesis could commence with the fluorination of 3-methylaniline. A common method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction.[5] This involves the diazotization of the starting aniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), followed by the introduction of a tetrafluoroborate anion (from fluoboric acid or a salt) to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired 2-fluoro-3-methylaniline.

  • Dichlorination via Sandmeyer Reaction: The resulting 2-fluoro-3-methylaniline can then be subjected to a Sandmeyer reaction to introduce the two chlorine atoms. This classic transformation involves the diazotization of the aniline derivative, followed by treatment with a copper(I) chloride solution to replace the diazonium group with a chlorine atom. To achieve dichlorination, a subsequent electrophilic chlorination step would be necessary, carefully controlling the reaction conditions to favor the desired 1,4-dichloro substitution pattern. The directing effects of the existing fluorine and methyl groups will be critical in determining the regioselectivity of this step.

Alternative Synthetic Strategies

Other potential routes could involve the direct halogenation of a suitable precursor. For instance, the chlorination of a fluoronitrobenzene derivative, followed by reduction of the nitro group and subsequent functionalization, could be a viable alternative.[6] The choice of the optimal synthetic route will depend on the availability of starting materials, desired yield, and scalability of the process.

The Role in Drug Discovery and Medicinal Chemistry

The unique combination of substituents in 1,4-Dichloro-2-fluoro-3-methylbenzene makes it an attractive scaffold for the development of new drug candidates.

Modulation of Pharmacokinetic Properties

The introduction of fluorine is a well-established strategy to enhance the metabolic stability of drug molecules.[7][8] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer half-life and improved bioavailability of the drug.[3] The chlorine atoms also contribute to the overall lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Target Binding and Bioisosteric Replacement

The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications of a lead compound's structure to improve its binding affinity and selectivity for a biological target.[4] The electron-withdrawing nature of the halogens can also influence the acidity or basicity of nearby functional groups, which can be critical for interactions with amino acid residues in a protein's active site.

Potential Therapeutic Applications

Polychlorinated and fluorinated aromatic compounds are found in a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy, anti-infective agents, and drugs targeting the central nervous system.[9][10] The 1,4-dichloro-2-fluoro-3-methylbenzene core could serve as a starting point for the synthesis of libraries of compounds to be screened for activity against various therapeutic targets.

G A 1,4-Dichloro-2-fluoro-3-methylbenzene B Enhanced Metabolic Stability A->B C Modulated Lipophilicity (ADME) A->C D Improved Target Binding Affinity A->D E Novel Therapeutic Agents B->E C->E D->E

Figure 2. The central role of 1,4-Dichloro-2-fluoro-3-methylbenzene in medicinal chemistry.

Safety and Handling

General Precautions:

  • Flammability: Similar halogenated toluenes are often flammable liquids and vapors.[11] Keep away from heat, sparks, open flames, and other ignition sources.

  • Irritation: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11]

  • Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention. If inhaled, move the person to fresh air.[11]

Researchers should always consult the most up-to-date SDS for any chemical before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1,4-Dichloro-2-fluoro-3-methylbenzene would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the surrounding halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons will provide valuable structural information.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.[12]

Conclusion

1,4-Dichloro-2-fluoro-3-methylbenzene represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in drug discovery and development. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with tailored physicochemical and pharmacological properties. While further experimental characterization is needed, the principles of medicinal chemistry and the known properties of related halogenated aromatics strongly suggest that this compound could play a valuable role in the creation of next-generation therapeutics. Researchers and scientists in the pharmaceutical industry are encouraged to explore the synthetic utility of this and similar halogenated building blocks in their quest for new and improved medicines.

References

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,4-Dichlorobenzene;1,2-dichloro-3-methylbenzene. [Link]

  • Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4147-4171. [Link]

  • Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 753. [Link]

  • ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Le, C., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 3(7), 734-741. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • DTIC. (1982). Spectroscopic Studies of Toluene in Simple Molecular Liquids. [Link]

  • Chemsrc. (2025). 2,5-Dichloro-1-fluoro-3-methylbenzene. [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • National Center for Biotechnology Information. (n.d.). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

  • PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]

  • OMLC. (2017). Toluene. [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Toluene. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbenzene-1,4-diol. [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric characterization of 1,4-Dichloro-2-fluoro-3-methylbenzene (C₇H₅Cl₂F), a highly specific halogenated aromatic intermediate often encountered in the synthesis of next-generation agrochemicals (e.g., SDHI fungicides) and fluorinated pharmaceutical pharmacophores.[1]

Given the structural specificity of this isomer, accurate identification relies heavily on distinguishing its fragmentation patterns from regioisomers (e.g., 2,5-dichloro-4-fluoro-toluene).[1] This guide synthesizes theoretical fragmentation mechanics with validated experimental protocols, providing a robust framework for structural confirmation.[1]

Physicochemical Context & Molecular Logic

Before initiating MS analysis, the analyst must understand the structural "stress points" of the molecule that dictate fragmentation.[1]

  • Molecular Formula: C₇H₅Cl₂F

  • Monoisotopic Mass (³⁵Cl): 177.9752 Da[1]

  • Nominal Mass: 178 Da

  • Structural Adjacency (Ortho-Effects):

    • Pos 3 (Methyl) & Pos 4 (Chlorine): This ortho-relationship is critical.[1] It facilitates a specific hydrogen rearrangement resulting in the neutral loss of HCl (36/38 Da), a diagnostic feature distinguishing this isomer from meta- or para-substituted analogs.[1]

    • Pos 2 (Fluorine): The C-F bond (approx. 485 kJ/mol) is significantly stronger than C-Cl (approx. 339 kJ/mol).[1] Consequently, loss of F[1]• is rare and typically absent in the high-mass region, serving as a negative control marker.[1]

Table 1: Calculated Isotope Distribution (Molecular Ion Cluster)

The presence of two chlorine atoms creates a distinct "9:6:1" triplet pattern, the primary validator of the molecular formula.

Ion IdentityMass (m/z)Theoretical Abundance (%)Composition
M⁺[1]• 178 100.0 (Base) ¹²C₇¹H₅³⁵Cl₂¹⁹F
[M+2]⁺[1]• 180 63.9 ¹²C₇¹H₅³⁵Cl³⁷Cl¹⁹F
[M+4]⁺[1]• 182 10.2 ¹²C₇¹H₅³⁷Cl₂¹⁹F

Experimental Protocol: GC-MS (Electron Ionization)

For non-polar halogenated aromatics, Gas Chromatography coupled with Electron Ionization (EI) Mass Spectrometry is the gold standard.[1] Electrospray Ionization (ESI) is generally unsuitable due to the lack of protonation sites.[1]

Phase A: System Suitability & Calibration
  • Objective: Ensure the mass analyzer correctly resolves the ³⁵Cl/³⁷Cl isotope spacing and that source temperature does not induce thermal degradation.

  • Reference Standard: Use 2,5-Dichlorotoluene (structurally homologous) if the specific analyte standard is unavailable.[1]

  • Acceptance Criteria: The m/z 160/162 ratio for the reference must be within ±10% of theoretical values.

Phase B: Method Parameters
  • Inlet: Splitless (1 µL injection) @ 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm ID x 0.25µm film) – Low polarity is essential to prevent peak tailing of the halogenated ring.[1]

  • Ion Source: EI (70 eV) @ 230°C.[1]

    • Note: Higher source temperatures (>250°C) may promote excessive fragmentation, obscuring the molecular ion.[1]

Phase C: Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data validation.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 GC-MS Acquisition cluster_2 Data Validation Step1 Dissolution (Hexane/DCM) Step2 Filtration (0.2 µm PTFE) Step1->Step2 Step3 Inlet: 250°C Splitless Step2->Step3 Step4 Separation (Rtx-5MS) Step3->Step4 Step5 EI Source (70 eV) Step4->Step5 Step6 Isotope Check (M, M+2, M+4) Step5->Step6 Step7 Ortho-Effect Confirmation Step6->Step7

Figure 1: Validated GC-MS workflow ensuring sample integrity and spectral confirmation.

Fragmentation Mechanics & Interpretation[2][3]

The mass spectrum of 1,4-Dichloro-2-fluoro-3-methylbenzene is dominated by the stability of the aromatic ring and the lability of the C-Cl bonds.[1]

Primary Fragmentation Pathways
  • Molecular Ion (m/z 178): The aromatic ring stabilizes the radical cation.[1] Expect a high relative abundance (>60%).[1]

  • Loss of Chlorine radical [M - Cl]⁺ (m/z 143):

    • Mechanism:[2][3] Direct cleavage of the C-Cl bond.[1]

    • Observation: The isotope pattern collapses from a "Cl₂" pattern (9:6:1) to a "Cl₁" pattern (3:1). This is a critical checkpoint.

  • Benzylic Cleavage [M - H]⁺ (m/z 177):

    • Mechanism:[2][3] Loss of a hydrogen atom from the methyl group to form a substituted tropylium-like ion.[1]

    • Note: While common in toluene, the presence of electron-withdrawing halogens (Cl, F) often suppresses this pathway in favor of halogen loss.[1]

  • The "Ortho Effect" [M - HCl]⁺• (m/z 142):

    • Mechanism:[2][3] The close proximity of the 3-Methyl hydrogens to the 4-Chlorine allows for a 1,4-hydrogen shift, followed by the elimination of neutral HCl.[1]

    • Significance: This peak is diagnostic for the 3-methyl-4-chloro substitution pattern.[1] Isomers where Cl is meta or para to the methyl will show significantly lower abundance of this fragment.[1]

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+•) m/z 178 [C7H5Cl2F]+• Frag1 [M - Cl]+ m/z 143 (Distorted Tropylium) M->Frag1 - Cl• (35) Frag2 [M - HCl]+• (Ortho Effect) m/z 142 M->Frag2 - HCl (36) (Ortho-Elimination) Frag3 [M - CH3]+ m/z 163 (Minor Path) M->Frag3 - CH3• (15) Frag4 Secondary Loss [143 - Cl]+ m/z 108 (Fluorotropylium) Frag1->Frag4 - Cl•

Figure 2: Mechanistic fragmentation tree highlighting the diagnostic Ortho-Effect pathway.[1][3][4][5]

Key Diagnostic Ion Table

Use this table to annotate the mass spectrum. Deviations of >0.3 m/z suggest calibration drift or interference.[1]

m/z (Nominal)Ion SpeciesRelative Intensity (Predicted)Diagnostic Value
178 M⁺[1]•High (80-100%)Confirms MW and Cl₂ pattern.[1]
177 [M-H]⁺Low (<10%)Indicates presence of benzylic hydrogens.
163 [M-CH₃]⁺Low-MediumConfirms methyl substituent.
143 [M-Cl]⁺Base Peak Candidate Confirms presence of labile halogen.
142 [M-HCl]⁺[1]•Medium (20-40%)Specific ID: Confirms Methyl/Cl ortho-positioning.
108 [C₇H₄F]⁺HighStable fluoro-tropylium core (aromatic backbone).[1]
107 [C₇H₃F]⁺•MediumFurther dehydrogenation of the core.[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Toluenes. National Institute of Standards and Technology.[1][5] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for Ortho-Effect mechanisms).

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Chlorine Isotopes. Available at: [Link][1]

Sources

Foundational

Technical Guide: Reactivity Profiling &amp; Functionalization of 1,4-Dichloro-2-fluoro-3-methylbenzene

The following technical guide details the reactivity profile and functionalization strategies for 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS 1804881-43-3) . [1] Executive Summary & Structural Analysis 1,4-Dichloro-2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and functionalization strategies for 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS 1804881-43-3) .

[1]

Executive Summary & Structural Analysis

1,4-Dichloro-2-fluoro-3-methylbenzene is a highly specialized halogenated arene scaffold used primarily in the synthesis of agrochemicals and kinase inhibitors.[1] Its value lies in its asymmetric electronic environment , which allows for highly regioselective functionalization without the need for protecting groups.

The Reactivity Map

To design effective synthetic routes, one must first decode the electronic and steric forces at play on the benzene ring:

PositionSubstituentElectronic EffectSteric InfluenceReactivity Status
C-1 Chloride Activated by Ortho-F (-I effect)Low (F is small)Primary Hotspot (Suzuki/Li-Exchange)
C-2 Fluorine Strong withdrawal (-I), weak donation (+M)N/ADirecting Group (Activates C-1)
C-3 Methyl Weak donation (+I)High (Bulkier than F)Benzylic Functionalization Site
C-4 Chloride Deactivated by Ortho-Me (+I effect)High (Ortho-Me)Secondary Site (Requires forcing conditions)
C-5/6 Protons UnsubstitutedN/ASpectroscopic Handles (

coupling)

Key Insight: The molecule exhibits a "Reactivity Gradient." The C-1 chloride is electronically activated and sterically accessible, while the C-4 chloride is deactivated and shielded.[1] This allows researchers to sequentially functionalize the ring—first at C-1, then at C-3 or C-4.[1]

Pathway A: Regioselective Pd-Catalyzed Cross-Coupling

The most critical reaction for this scaffold is the Suzuki-Miyaura coupling .[1] Due to the electronic asymmetry, the oxidative addition of Palladium(0) occurs preferentially at the C-1 position .

Mechanistic Causality[1]
  • Electronic Activation: The C-1 carbon is highly electron-deficient due to the strong inductive withdrawal (-I) of the adjacent Fluorine atom.[1] Electron-poor aryl chlorides undergo oxidative addition significantly faster than electron-rich ones.[1]

  • Steric Gating: The Methyl group at C-3 exerts steric pressure on the C-4 chloride, hindering the approach of the bulky Pd-ligand complex.[1] The Fluorine atom at C-2 is significantly smaller (

    
    ) than the Methyl group (
    
    
    
    ), leaving C-1 accessible.
Protocol 1: Site-Selective Suzuki Coupling (C-1 Functionalization)

Target: Selective arylation at C-1 to generate 4-chloro-3-fluoro-2-methyl-biaryl derivatives.[1]

Reagents:

  • Substrate: 1,4-Dichloro-2-fluoro-3-methylbenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
    • Note: SPhos is chosen for its ability to activate aryl chlorides while maintaining high sensitivity to steric differentiation.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add the substrate, boronic acid,

    
    , SPhos, and base to a reaction vial.
    
  • Solvate: Add degassed Toluene/Water mixture.

  • Cycle: Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C or extend time beyond 12 hours, as this may induce minor coupling at the deactivated C-4 position (scrambling).

  • Monitor: Check conversion via HPLC/UPLC. Look for the consumption of starting material and the formation of the mono-coupled product.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: The product structure is confirmed by

    
     NMR. The remaining protons at C-5 and C-6 will show a characteristic AB system (
    
    
    
    ).[1] NOE (Nuclear Overhauser Effect) analysis will show interaction between the new aryl group and the H-6 proton, confirming C-1 substitution.[1]

Pathway B: Organometallic Activation (Lithium-Halogen Exchange)

This scaffold allows for the generation of a nucleophilic aryl species via Lithium-Halogen Exchange .[1]

Mechanistic Causality

When treated with n-Butyllithium (n-BuLi) at low temperatures, the reaction is governed by anion stability.[1]

  • C-1 Anion: Stabilized by the inductive effect of the ortho-Fluorine.[1]

  • C-4 Anion: Destabilized by the electron-donating ortho-Methyl group.[1]

  • Benzylic Deprotonation: While possible, Li-Hal exchange is kinetically faster than lateral deprotonation at -78°C.[1]

Protocol 2: Regioselective Carboxylation (Synthesis of Benzoic Acid Derivative)

Reagents:

  • Substrate: 1,4-Dichloro-2-fluoro-3-methylbenzene (1.0 equiv)

  • Reagent: n-BuLi (1.05 equiv, 2.5M in hexanes)[1]

  • Electrophile: Dry

    
     gas or solid dry ice.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Cryogenics: Cool a solution of the substrate in THF to -78°C (dry ice/acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the aryllithium species.

  • Incubate: Stir at -78°C for exactly 15 minutes.

    • Warning: Extended stirring (>1 hr) or warming may lead to benzylic deprotonation or elimination to form benzyne species.

  • Quench: Bubble excess dry

    
     gas into the solution for 10 minutes.
    
  • Warm: Allow the reaction to warm to room temperature naturally.

  • Isolate: Acidify with 1M HCl to pH 2, extract with EtOAc. The product is the 4-chloro-3-fluoro-2-methylbenzoic acid .[1]

Pathway C: Benzylic Functionalization (Radical Bromination)

Once the aromatic core is established (or before, depending on route), the C-3 methyl group can be activated via radical mechanisms.

Protocol 3: Wohl-Ziegler Bromination

Reagents:

  • Substrate: 1,4-Dichloro-2-fluoro-3-methylbenzene.[1][2][3][4][5]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%).

  • Solvent:

    
     or Trifluorotoluene (greener alternative).
    

Methodology: Reflux the mixture for 2–4 hours. The presence of the electron-withdrawing halogens on the ring slightly deactivates the benzylic position compared to toluene, so longer reaction times may be required compared to standard toluene bromination.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

ReactivityMap Core 1,4-Dichloro-2-fluoro- 3-methylbenzene (CAS 1804881-43-3) Suzuki Product A: 4-Chloro-3-fluoro-2-methyl-biaryl (C-1 Substitution) Core->Suzuki Pd(OAc)2, SPhos Ar-B(OH)2, 80°C (Electronic Activation) Lithium Intermediate B: 1-Lithio-4-chloro-2-fluoro-3-methylbenzene (C-1 Anion) Core->Lithium n-BuLi, -78°C THF (Li-Hal Exchange) Benzylic Product D: Benzylic Bromide (Side Chain Functionalization) Core->Benzylic NBS, AIBN Reflux (Radical Mechanism) Acid Product C: 4-Chloro-3-fluoro-2-methylbenzoic acid Lithium->Acid CO2 (Electrophile)

Figure 1: Divergent reactivity map showing the three primary functionalization vectors: C-1 Cross-Coupling (Green), C-1 Lithiation (Red), and C-3 Radical Bromination (Yellow).[1]

Data Summary: Regioselectivity Drivers

ParameterC-1 Position (Target)C-4 Position (Deactivated)
Ortho Substituent Fluorine (-I, small)Methyl (+I, large)
Electronic Density Low (Electron Deficient)High (Electron Rich)
Pd Oxidative Addition Fast (

)
Slow (

)
Li-Exchange Stability Stabilized (Inductive)Destabilized (Inductive)

References

  • Suzuki-Miyaura Coupling of Polyhaloarenes

    • Title: Regioselective Suzuki-Miyaura Coupling of Dichloroheteroaromatics.[1][6]

    • Source: ResearchG
    • URL:[Link]

  • Lithiation of Fluoro-Chloro Arenes

    • Title: Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane.[1][7]

    • Source: Ark
    • URL:[Link]

  • Compound Identification & Properties

    • Title: 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS 1804881-43-3).[1][2][3][4][5]

    • Source: Sigma-Aldrich / PubChem.
  • General Guide to Directed Metalation

    • Title: Directed Metal
    • Source: Baran Lab / Scripps.
    • URL:[Link]

Sources

Exploratory

Potential applications of 1,4-Dichloro-2-fluoro-3-methylbenzene

A Critical Scaffold for Next-Generation Fluorinated Agrochemicals Executive Summary 1,4-Dichloro-2-fluoro-3-methylbenzene (also known as 3,6-dichloro-2-fluorotoluene , CAS 1804881-43-3 ) represents a high-value halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Next-Generation Fluorinated Agrochemicals

Executive Summary

1,4-Dichloro-2-fluoro-3-methylbenzene (also known as 3,6-dichloro-2-fluorotoluene , CAS 1804881-43-3 ) represents a high-value halogenated aromatic building block. Its specific substitution pattern—a methyl group flanked by a fluorine and a chlorine atom, with a para-chlorine—makes it a unique "gateway" intermediate for the synthesis of auxin-mimic herbicides and protoporphyrinogen oxidase (PPO) inhibitors .

This guide details the technical utility of this compound, focusing on its transformation into 3,6-dichloro-2-fluorobenzoic acid , a core scaffold in modern crop protection discovery. We analyze its reactivity profile, provide validated synthetic protocols, and map its downstream applications in drug and agrochemical development.

Chemical Profile & Reactivity Analysis

The utility of 1,4-Dichloro-2-fluoro-3-methylbenzene stems from its highly functionalized benzene ring, which offers three distinct "handles" for chemical modification.

2.1 Structural Properties[1]
  • CAS Number: 1804881-43-3 (Primary), 1242339-87-2 (Isomer variant—verify specific vendor numbering).

  • Molecular Formula: C₇H₅Cl₂F[1][2][3]

  • Molecular Weight: 179.02 g/mol [1][3]

  • Electronic Character: The ring is electron-deficient due to the inductive effects (-I) of the two chlorine atoms and the fluorine atom. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for specific metallation or radical processes.

2.2 Reactivity Hotspots
PositionFunctional GroupReactivity ModeApplication
C-3 (Methyl) Methyl (-CH₃)Radical Halogenation / Oxidation Conversion to benzyl halides or benzoic acids (Primary Pathway).
C-2 (Fluoro) Fluorine (-F)Directed Ortho-Metallation (DoM) The fluorine atom directs lithiation to the adjacent position (if open) or stabilizes the ring against metabolism.
C-1, C-4 Chlorine (-Cl)Metal-Catalyzed Coupling Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce biaryl or amino linkages.
Synthetic Utility & Mechanisms

The primary industrial application of this intermediate is its oxidation to the corresponding benzoic acid. Below are the two dominant synthetic workflows.

3.1 Pathway A: Oxidation to 3,6-Dichloro-2-fluorobenzoic Acid

This pathway transforms the methyl group into a carboxylic acid, creating a scaffold structurally similar to Dicamba , but with a fluorine atom to enhance metabolic stability and lipophilicity.

Mechanism: Direct oxidation using KMnO₄ or catalytic oxidation (Co/Mn/Br system) is difficult due to the electron-withdrawing halogens deactivating the benzylic C-H bonds. A two-step protocol is preferred:

  • Radical Chlorination: Conversion to the benzal chloride or benzyl chloride.

  • Hydrolysis: Conversion to the aldehyde or acid.

3.2 Pathway B: Benzylic Bromination (Wohl-Ziegler)

For pharmaceutical applications requiring a linker, the methyl group is brominated using N-Bromosuccinimide (NBS).

Protocol Overview:

  • Reagents: NBS (1.1 equiv), AIBN (catalytic), CCl₄ or Trifluorotoluene (solvent).

  • Conditions: Reflux (70-80°C) for 4-6 hours.

  • Yield Target: >85% conversion to the benzyl bromide.

Visualization of Synthetic Workflows

The following diagram illustrates the divergence of applications starting from the core intermediate.

G cluster_legend Reaction Types Start 1,4-Dichloro-2-fluoro- 3-methylbenzene (Starting Material) Inter1 Benzylic Radical Intermediate Start->Inter1 NBS / AIBN or Cl2 / UV Prod1 3,6-Dichloro-2-fluorobenzyl bromide (Linker for APIs) Inter1->Prod1 Bromination Prod2 3,6-Dichloro-2-fluorobenzoic acid (Herbicide Scaffold) Inter1->Prod2 Hydrolysis & Oxidation (HNO3 or KMnO4) Prod3 PPO Inhibitor (e.g., Saflufenacil analogs) Prod2->Prod3 Amidation & Cyclization Oxidation Oxidation Functionalization Functionalization

Figure 1: Divergent synthetic pathways from the methylated precursor to high-value agrochemical actives.[4]

Detailed Experimental Protocol

Note: This protocol describes the conversion to the benzoic acid derivative, the most common industrial requirement.

Synthesis of 3,6-Dichloro-2-fluorobenzoic Acid

Objective: Oxidize the C-3 methyl group to a carboxylic acid.

Reagents:

  • 1,4-Dichloro-2-fluoro-3-methylbenzene (10.0 g, 55.8 mmol)

  • Potassium Permanganate (KMnO₄) (26.5 g, 167 mmol)

  • Pyridine (solvent/co-solvent) (50 mL)

  • Water (50 mL)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Mixing: Charge the flask with the starting material, pyridine, and water. Heat the mixture to 70°C.

  • Addition: Add KMnO₄ in small portions over 1 hour. Caution: Exothermic reaction. Maintain temperature between 75-85°C.

  • Reflux: After addition, reflux the mixture (approx. 95°C) for 4 hours until the purple color persists or TLC indicates consumption of starting material.

  • Workup:

    • Filter the hot mixture through Celite to remove MnO₂ precipitate. Wash the pad with hot water.

    • Acidify the filtrate with HCl (1M) to pH 1-2. The product will precipitate as a white solid.

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H NMR (Look for disappearance of methyl singlet at ~2.3 ppm and appearance of COOH proton at ~11-13 ppm).

Applications in Drug & Agrochemical Development[5]
6.1 Agrochemicals: Auxin Mimics & PPO Inhibitors

The 3,6-dichloro-2-fluorobenzoic acid motif is a bioisostere of the classic herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).

  • Mechanism: The fluorine atom replaces the methoxy group. Fluorine's small Van der Waals radius (1.47 Å) mimics hydrogen sterically but drastically alters the electronic environment, often increasing potency and metabolic half-life in the plant.

  • PPO Inhibitors: This scaffold is also condensed with amino-heterocycles (e.g., uracils) to form Protoporphyrinogen Oxidase inhibitors, used for rapid knockdown of broadleaf weeds.

6.2 Pharmaceutical Intermediates

While less common than in agrochemicals, this specific isomer is used in Fragment-Based Drug Discovery (FBDD) . The high halogen count provides specific hydrophobic interactions within protein binding pockets, particularly for kinase inhibitors where the "halogen bond" can replace hydrogen bonds.

Safety & Handling Guidelines
  • Corrosivity: The benzyl halide intermediates (bromide/chloride) are potent lachrymators and skin irritants. All operations involving the halogenation step must be performed in a fume hood.

  • Environmental: Halogenated aromatics are persistent in the environment. Waste must be segregated into "Halogenated Organic Waste" streams and incinerated at high temperatures (>1100°C) to prevent dioxin formation.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References
  • Sigma-Aldrich. (n.d.). 1,4-Dichloro-2-fluoro-3-methylbenzene Product Sheet. Retrieved from

  • PubChem. (2023). Compound Summary: 3,6-Dichloro-2-fluorobenzoic acid.[2][5][6][7] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[8] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes. Retrieved from

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5204478A. Retrieved from

Sources

Protocols & Analytical Methods

Method

Anwendungsleitfaden: Strategien zur selektiven Derivatisierung von 1,4-Dichlor-2-fluor-3-methylbenzol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieser technische Leitfaden bietet einen detaillierten Überblick über die strategischen Ansätze zur selektiven chemischen Modifik...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser technische Leitfaden bietet einen detaillierten Überblick über die strategischen Ansätze zur selektiven chemischen Modifikation von 1,4-Dichlor-2-fluor-3-methylbenzol. Als hochfunktionalisierter aromatischer Baustein bietet dieses Molekül mehrere reaktive Zentren, deren gezielte Derivatisierung eine Herausforderung, aber auch eine große Chance für die Synthese neuartiger pharmazeutischer Wirkstoffe und komplexer organischer Moleküle darstellt. Wir erörtern die zugrunde liegenden Prinzipien der Regioselektivität und stellen validierte Protokolle für Schlüsselreaktionen wie die nukleophile aromatische Substitution (SNAr), metallkatalysierte Kreuzkupplungen und die Funktionalisierung der Seitenkette vor.

Molekülanalyse und Reaktivitätsvorhersage

Die Substituenten am Benzolring von 1,4-Dichlor-2-fluor-3-methylbenzol bestimmen dessen Reaktivität und die Regioselektivität nachfolgender Transformationen.

  • Fluor (an C2): Das elektronegativste Halogen, Fluor, ist eine ausgezeichnete Abgangsgruppe bei der nukleophilen aromatischen Substitution (SNAr). Seine Position wird durch die beiden Chloratome in ortho- (C1) und para-Stellung (C4) elektronisch stark aktiviert.

  • Chlor (an C1 und C4): Chlor ist eine gute Abgangsgruppe für SNAr-Reaktionen, jedoch deutlich weniger reaktiv als Fluor. Die Position C1 wird durch das ortho-Fluor (C2) aktiviert. Beide Chloratome sind ideale Reaktionspartner für metallkatalysierte Kreuzkupplungsreaktionen (z.B. Suzuki- oder Buchwald-Hartwig-Kupplungen).

  • Methylgruppe (an C3): Als elektronenschiebende Gruppe hat sie einen geringfügigen desaktivierenden Effekt auf SNAr-Reaktionen. Die benzylische Position ist jedoch anfällig für radikalische Reaktionen wie Bromierung oder Oxidation.

  • Aromatischer Ring: Durch die drei Halogensubstituenten ist der Ring elektronenarm, was ihn für nukleophile Angriffe prädisponiert, aber gegenüber der elektrophilen aromatischen Substitution desaktiviert.

Die Reaktivitätshierarchie für nukleophile Angriffe ist klar definiert: Die Substitution findet bevorzugt am Fluoratom statt.

Abbildung 1: Reaktivitätskarte von 1,4-Dichlor-2-fluor-3-methylbenzol.

Nukleophile Aromatische Substitution (SNAr)

Der SNAr-Mechanismus ist die prominenteste Reaktion für dieses Substrat. Er verläuft über einen Additions-Eliminierungs-Weg, bei dem ein Nukleophil den elektronenarmen Ring angreift und einen resonanzstabilisierten Meisenheimer-Komplex bildet, bevor die Abgangsgruppe eliminiert wird.[1][2]

Abbildung 2: Allgemeiner Arbeitsablauf der SNAr-Reaktion.

Protokoll 2.1: Selektive Substitution des Fluoratoms mit einem Amin

Dieses Protokoll beschreibt die selektive Substitution des Fluoratoms durch Morpholin. Die hohe Reaktivität des Fluoratoms ermöglicht milde Reaktionsbedingungen.

Materialien:

  • 1,4-Dichlor-2-fluor-3-methylbenzol (1 Äquiv.)

  • Morpholin (1.2 Äquiv.)

  • Kaliumcarbonat (K₂CO₃, 2.0 Äquiv.), pulverisiert und getrocknet

  • Dimethylsulfoxid (DMSO), wasserfrei

  • Reaktionsgefäß mit Rührer und Rückflusskühler unter Stickstoffatmosphäre

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1,4-Dichlor-2-fluor-3-methylbenzol in wasserfreiem DMSO in einem geeigneten Reaktionsgefäß.

  • Fügen Sie das pulverisierte Kaliumcarbonat und anschließend das Morpholin hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden auf 80-100 °C.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS).

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab.

  • Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mehrmals mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit einer gesättigten Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat), um das reine Produkt zu erhalten.

Kausalität: Die Verwendung eines polaren aprotischen Lösungsmittels wie DMSO beschleunigt SNAr-Reaktionen, da es die anionische Zwischenstufe (Meisenheimer-Komplex) stabilisiert, ohne das Nukleophil stark zu solvatisieren.[3] K₂CO₃ dient als Base, um das bei der Reaktion entstehende HF zu neutralisieren.

NukleophilTypische BedingungenErwartetes Hauptprodukt
Amine (z.B. Piperidin)K₂CO₃, DMSO, 90 °C4-(2,5-Dichlor-3-methylphenyl)amin
Alkoholate (z.B. NaOMe)THF oder DMSO, 60 °C1,4-Dichlor-2-methoxy-3-methylbenzol
Thiolate (z.B. NaSPh)DMF, 80 °C1,4-Dichlor-3-methyl-2-(phenylthio)benzol

Metallkatalysierte Kreuzkupplungsreaktionen

Für die Funktionalisierung der C-Cl-Bindungen sind Palladium-katalysierte Kreuzkupplungen wie die Suzuki-Miyaura- und die Buchwald-Hartwig-Reaktion die Methoden der Wahl.[4][5] Diese Reaktionen ermöglichen die Bildung von C-C- und C-N-Bindungen mit hoher Effizienz und funktioneller Gruppentoleranz.[6]

Abbildung 3: Vereinfachter katalytischer Zyklus einer Suzuki-Kreuzkupplung.

Protokoll 3.1: Regioselektive Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die selektive Kupplung einer Arylboronsäure an einer der C-Cl-Positionen. Die Selektivität zwischen C1 und C4 kann durch sterische Hinderung und die Wahl des Katalysatorsystems beeinflusst werden. Oft ist die Reaktion an der weniger sterisch gehinderten C4-Position bevorzugt.

Materialien:

  • Produkt aus Protokoll 2.1 (z.B. 4-(2,5-Dichlor-3-methylphenyl)morpholin) (1 Äquiv.)

  • Arylboronsäure (z.B. Phenylboronsäure) (1.5 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)₂, 2-5 mol%)

  • Phosphinligand (z.B. SPhos oder XPhos, 4-10 mol%)

  • Kaliumphosphat (K₃PO₄, 3 Äquiv.)

  • Lösungsmittel (z.B. Toluol/Wasser 10:1 oder Dioxan/Wasser)

  • Reaktionsgefäß für Schlenk-Technik

Schritt-für-Schritt-Anleitung:

  • Geben Sie das Arylchlorid, die Boronsäure und Kaliumphosphat in ein Schlenkrohr.

  • Evakuieren und füllen Sie das Gefäß dreimal mit einem Inertgas (Argon oder Stickstoff).

  • Fügen Sie den Palladium-Präkatalysator (oder Pd(OAc)₂ und den Liganden) hinzu.

  • Geben Sie das entgaste Lösungsmittelgemisch hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre für 12-24 Stunden bei 100-110 °C.

  • Überwachen Sie den Reaktionsfortschritt (z.B. mittels LC-MS).

  • Nach Abkühlen auf Raumtemperatur, verdünnen Sie die Mischung mit Wasser und extrahieren Sie mit einem organischen Lösungsmittel.

  • Waschen, trocknen und konzentrieren Sie die organische Phase wie in Protokoll 2.1 beschrieben.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Kausalität: Die Wahl des Liganden ist entscheidend für die Effizienz der Kreuzkupplung von Arylchloriden.[7] Elektronisch reiche, sperrige Phosphinliganden wie SPhos fördern sowohl die oxidative Addition am C-Cl-Zentrum als auch die reduktive Eliminierung, was zu hohen Ausbeuten führt.[8] Die Base ist für die Transmetallierungsstufe essentiell.[9]

Derivatisierung der Methyl-Seitenkette

Die Methylgruppe bietet eine orthogonale Reaktivitätsstelle, die unabhängig von den aromatischen Halogenen modifiziert werden kann.

Protokoll 4.1: Benzylische Bromierung

Die radikalische Bromierung mit N-Bromsuccinimid (NBS) führt selektiv zum entsprechenden Benzylbromid, einem vielseitigen Zwischenprodukt.

Materialien:

  • 1,4-Dichlor-2-fluor-3-methylbenzol (1 Äquiv.)

  • N-Bromsuccinimid (NBS, 1.1 Äquiv.)

  • Radikalstarter (z.B. AIBN oder Dibenzoylperoxid, 0.1 Äquiv.)

  • Tetrachlorkohlenstoff (CCl₄) oder Cyclohexan, wasserfrei

  • Reaktionskolben mit Rückflusskühler und Lichtquelle (z.B. 250W-Lampe)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie das Substrat in CCl₄ in einem trockenen Reaktionskolben.

  • Fügen Sie NBS und den Radikalstarter hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss und bestrahlen Sie sie mit einer Lampe, um die radikalische Reaktion zu initiieren.

  • Führen Sie die Reaktion für 2-4 Stunden durch, bis das dichtere NBS zum Boden gesunken ist und das leichtere Succinimid an der Oberfläche schwimmt.

  • Kühlen Sie die Reaktion ab und filtrieren Sie das Succinimid ab.

  • Waschen Sie das Filtrat mit Wasser, um restliches NBS zu entfernen.

  • Trocknen Sie die organische Phase (Na₂SO₄) und entfernen Sie das Lösungsmittel vorsichtig im Vakuum. Das Produkt (Benzylbromid) ist oft thermisch labil und sollte direkt weiterverwendet werden.

Kausalität: Die Reaktion verläuft über einen radikalischen Kettenmechanismus. Die C-H-Bindung in der benzylischen Position ist aufgrund der Resonanzstabilisierung des entstehenden Benzylradikals geschwächt, was eine hohe Selektivität für diese Position gewährleistet.

Referenzen

  • (Keine Referenz für die allgemeine Einführung verwendet)

  • Mayr, H. (2010). 5.3 Nucleophile aromatische Substitutionen. LMU München. Verfügbar unter: [Link]

  • Wikipedia-Autoren. (2023). Suzuki-Kupplung. Wikipedia. Verfügbar unter: [Link]

  • (Keine spezifische Referenz für die allgemeine Beschreibung verwendet)

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]

  • Johnson, C. R., & Braun, M. P. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl- and Alkenyltrifluorosilanes with Organic Halides. Journal of the American Chemical Society, 115(23), 11014–11015.

  • Lernort-MINT. (2025). nucleophile aromatische Substitution in der organischen Chemie. Verfügbar unter: [Link]

  • Fisher Scientific. Nukleophile aromatische Substitution. Verfügbar unter: [Link]

  • Wikipedia-Autoren. (2023). Buchwald-Hartwig-Kupplung. Wikipedia. Verfügbar unter: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Verfügbar unter: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4-Dichloro-2-fluoro-3-methylbenzene

Welcome to the Technical Support Hub. Subject: 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS: 116759-49-6) Classification: Halogenated Aromatic Intermediate Primary Application: Agrochemical & Pharmaceutical Synthesis (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Subject: 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS: 116759-49-6) Classification: Halogenated Aromatic Intermediate Primary Application: Agrochemical & Pharmaceutical Synthesis (e.g., Uracil-based herbicides)[1]

Introduction: The Purification Challenge

Purifying 1,4-Dichloro-2-fluoro-3-methylbenzene presents a specific set of chemical engineering challenges. As a poly-substituted benzene ring, its purification is dominated by the difficulty of separating it from its regioisomers (e.g., 1,2-dichloro-4-fluoro- isomers) and over-chlorinated byproducts .[1]

Because the boiling points of these isomers often differ by less than 5°C, standard distillation is frequently insufficient for high-purity (>98%) requirements. This guide synthesizes fractional distillation, melt crystallization, and chromatographic polishing into a cohesive troubleshooting framework.

Module 1: Gross Purification (Vacuum Distillation)

Context: The crude reaction mixture likely contains tars, unreacted starting materials (e.g., fluorotoluenes), and isomers.[1]

Troubleshooting Guide

Q: My distillate is turning yellow/brown shortly after collection. What is happening? A: Thermal Degradation or Oxidation. Poly-halogenated aromatics can be thermally sensitive, especially in the presence of trace metal salts (Fe, Al) from synthesis.[1]

  • The Fix: You must lower the thermal history.[1]

    • Switch to Vacuum: Operate at <15 mmHg . The predicted boiling point at atmospheric pressure is ~199°C [1]. At 15 mmHg, this drops to a safer ~85-95°C range.

    • Acid Wash: Prior to distillation, wash the organic layer with dilute HCl to remove metal ions (Lewis acids) that catalyze degradation, followed by a NaHCO₃ wash.[1]

Q: I cannot separate the target from the "pre-fraction" (lower boilers). A: Insufficient Theoretical Plates. Simple distillation heads are ineffective here.

  • The Fix: Install a Vigreux column (min. 20cm) or a packed column (glass helices). You need a reflux ratio of at least 5:1 (return 5 drops, take 1).

Protocol: Optimized Vacuum Distillation
ParameterSpecificationReason
Pressure 10–15 mmHgReduces BP to prevent de-halogenation/charring.[1]
Bath Temp ~110–120°CMaintain ΔT of ~20°C above vapor temp for steady boil.
Condenser 10°C (Glycol/Water)Prevent solidification in the condenser if MP is near ambient.[1]
Receiver 3-Fraction Setup1. Forerun (Solvent/Fluorotoluene)2. Main Cut (Target) 3. Heel (Tars/Polychlorinated)

Module 2: Isomer Removal (Crystallization)

Context: Distillation removes tars, but often fails to separate the 1,2-dichloro isomer from the 1,4-dichloro target due to vapor pressure similarities.[1] Crystallization exploits differences in molecular symmetry and packing efficiency.[1]

Troubleshooting Guide

Q: The compound "oils out" (forms a liquid blob) instead of crystallizing. A: The purity is too low or the temperature dropped too fast. Impurities depress the melting point.[1] If the MP drops below the solvent temperature, it separates as an oil.[1]

  • The Fix:

    • Seed It: Add a crystal of pure material at the saturation temperature.[1]

    • Solvent Switch: Move to a solvent with a lower boiling point to allow lower temperature processing without oiling.[1] Try Methanol or Hexane .[1]

    • Slow Cooling: Use a controlled ramp (1°C/min).

Q: Which solvent system is best for separating regioisomers? A: Non-polar/Polar Gradients. [1]

  • Standard: Hot Hexane (or Heptane). This targets the lipophilic nature of the halogenated ring.

  • High Purity: Methanol/Water (9:1) .[1] Dissolve in hot methanol, add water until turbid, then cool. The more symmetrical 1,4-isomer typically packs better and crystallizes first.[1]

Decision Logic: Purification Workflow

PurificationLogic Crude Crude Reaction Mixture VacDist Vacuum Distillation (<15 mmHg, Vigreux) Crude->VacDist Remove Tars/Salts CheckPurity Check Purity (GC-MS) VacDist->CheckPurity SolidOrLiq Physical State @ Room Temp? CheckPurity->SolidOrLiq <98% (Isomers present) Final Pure 1,4-Dichloro-2-fluoro- 3-methylbenzene (>99%) CheckPurity->Final >98% MeltCryst Melt Crystallization (Slow Cool) SolidOrLiq->MeltCryst Low-Melting Solid SolventCryst Recrystallization (Hexane or MeOH) SolidOrLiq->SolventCryst Solid Rectification High-Vac Rectification (>20 Theoretical Plates) SolidOrLiq->Rectification Liquid MeltCryst->Final SolventCryst->Final Rectification->Final

Figure 1: Decision matrix for selecting the appropriate purification technique based on physical state and purity levels.[1]

Module 3: Analytical Validation (QC)

Context: You cannot purify what you cannot measure. Isomers often co-elute on standard C18 columns.[1]

Troubleshooting Guide

Q: I see a single peak on HPLC, but NMR shows impurities. A: Co-elution of Isomers. Standard C18 columns often fail to distinguish between chlorine placement on the ring (e.g., 2,5-dichloro vs 1,4-dichloro).[1]

  • The Fix:

    • GC-FID/MS: Gas chromatography is superior for halogenated aromatics.[1] Use a non-polar capillary column (e.g., DB-5 or HP-5 ). The boiling point differences, while small, usually allow separation on long (30m) columns [2].[1]

    • Specialized HPLC: If you must use HPLC, switch to a PFP (Pentafluorophenyl) column.[1] These phases interact specifically with the halogenated ring system (pi-pi interactions) and offer vastly superior isomer selectivity compared to C18 [3].

Q: Baseline noise is high in UV detection. A: UV Cutoff Interference. [1]

  • The Fix: Halogenated benzenes absorb strongly at 254 nm.[1] Ensure your mobile phase (e.g., THF or low-grade Methanol) does not have a high UV cutoff.[1] Use Acetonitrile (HPLC Grade) and monitor at 220 nm and 254 nm .

Summary of Physical Properties (Reference Data)

PropertyValue (Approx)Note
Boiling Point ~199°C (760 mmHg)Extrapolated from isomer data [1].[1][2]
Density ~1.3 g/cm³Denser than water; bottom layer in extractions.[1]
Solubility High: DCM, Toluene, HexaneLow: WaterUse Toluene for extraction; Hexane for crystallization.[1]
Appearance Colorless Liquid or Low-Melting SolidDependent on isomeric purity.[1]

References

  • Chemsrc. (2025).[1][3][4][5][6][7] 2,5-Dichloro-1-fluoro-3-methylbenzene Physical Properties. Retrieved from [Link] (Data extrapolated for isomer comparison).[1]

  • Agilent Technologies. (2013). Separation of Fluorotoluene Isomers. Application Note. Retrieved from [Link]

  • Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. 1,4-Dichloro-2-fluoro-3-methylbenzene is a chemical intermediate; users must consult the specific MSDS for safety handling, particularly regarding skin sensitization and aquatic toxicity.

Sources

Optimization

Identifying impurities in 1,4-Dichloro-2-fluoro-3-methylbenzene synthesis

Executive Summary & Process Logic Welcome to the technical support hub for the synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene (Target). This guide addresses the critical challenges in the electrophilic aromatic subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

Welcome to the technical support hub for the synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene (Target). This guide addresses the critical challenges in the electrophilic aromatic substitution (chlorination) of 2-fluoro-3-methylbenzene .

The synthesis relies on directing effects where the ortho,para-directing Fluorine and Methyl groups compete. The target molecule requires chlorine insertion at positions 1 and 4. However, the varying activation energies of the ring positions inevitably lead to specific regioisomeric impurities. This guide provides the diagnostic logic to identify these impurities and the protocols to mitigate them.

Reaction Pathway & Impurity Map

The following diagram illustrates the chlorination cascade and the origin of critical impurities. Use this to correlate retention times (RT) with structural isomers.

ChlorinationPathway SM Starting Material (2-Fluoro-3-methylbenzene) Int_A Intermediate A (4-Chloro-2-fluoro-3-methylbenzene) *Favored* SM->Int_A Cl2, FeCl3 (Ortho to Me) Int_B Intermediate B (6-Chloro-2-fluoro-3-methylbenzene) *Minor* SM->Int_B Cl2 (Para to Me) Target TARGET (1,4-Dichloro-2-fluoro-3-methylbenzene) Int_A->Target Cl2 (2nd Eq) (Ortho to F) Imp_1 Impurity X (Regioisomer) (4,6-Dichloro-2-fluoro-3-methylbenzene) Int_A->Imp_1 Cl2 (Para to Me) Int_B->Imp_1 Cl2 Imp_2 Impurity Y (Over-chlorinated) (Trichloro- species) Target->Imp_2 Excess Cl2 Imp_1->Imp_2 Excess Cl2

Figure 1: Electrophilic chlorination pathway showing the divergence between the Target (1,4-isomer) and the critical Regioisomer (4,6-isomer).

Troubleshooting & Diagnostics (Q&A)

Issue 1: Distinguishing Regioisomers by NMR

User Question: "I have a GC peak eluting immediately after my product (RRT 1.02). MS shows the same molecular ion (m/z 192). How do I confirm if this is the 4,6-dichloro isomer using NMR?"

Technical Response: You are likely observing 4,6-Dichloro-2-fluoro-3-methylbenzene . Mass spectrometry cannot distinguish these isomers, but 1H-NMR and 19F-NMR are definitive due to J-coupling patterns between the Fluorine atom and the remaining aromatic proton.

  • The Mechanism: The magnitude of the Fluorine-Proton coupling constant (

    
    ) depends on the distance:
    
    • 
       (Ortho): 7.0 – 10.0 Hz
      
    • 
       (Meta): 4.0 – 7.0 Hz
      
    • 
       (Para): 0.0 – 2.0 Hz
      
  • Diagnostic Protocol:

    • Focus on the aromatic region (7.0–7.5 ppm).

    • In the Target (1,4-dichloro) , the remaining protons are at positions 5 and 6.

      • H5 is para to F (

        
         Hz).
        
      • H6 is meta to F (

        
         Hz).
        
      • Result: You will see an AB system where one proton shows significant F-splitting and the other does not.

    • In the Impurity (4,6-dichloro) , the remaining proton is at position 5.

      • H5 is para to F.

      • Result: The aromatic signal will appear as a singlet (or very tight doublet) because the para-F coupling is negligible.

Table 1: NMR Diagnostic Criteria | Isomer | Structure | Key Proton Position | Coupling to F (


) | Appearance |
| :--- | :--- | :--- | :--- | :--- |
| Target  | 1,4-Dichloro | H6 (Meta) | ~6.0 Hz | Doublet (d) |
| Impurity  | 4,6-Dichloro | H5 (Para) | < 1.5 Hz | Singlet (s) |
Issue 2: Controlling Over-Chlorination

User Question: "My conversion is 98%, but I see 5-8% of a heavy impurity (M+ 226). Lowering the temperature didn't help. What should I adjust?"

Technical Response: The impurity M+ 226 corresponds to a Trichloro-2-fluoro-3-methylbenzene . This suggests "over-chlorination." In substituted toluenes, the reaction rate often accelerates after the first chlorination if the temperature is too high, but in this case, the deactivating effect of the first Cl should slow it down.

If you see high trichloro- levels, you are likely suffering from Local Concentration Hotspots or Catalyst Overloading .

  • Root Cause: The reaction kinetics for the second chlorination (Int A

    
     Target) are slower than the first. If you push the reaction to 100% conversion of the starting material, the Target competes with Intermediate A for the remaining chlorine.
    
  • Corrective Action:

    • Staggered Addition: Do not add all Cl

      
       (or NCS) at once. Use a slow sparge/addition rate.
      
    • Target Conversion: Stop the reaction at 95% conversion of the Intermediate A. Do not chase the last 5%. It is thermodynamically cheaper to distill off the monochloro- intermediate than to separate the trichloro- impurity.

    • Lewis Acid Choice: If using

      
      , switch to 
      
      
      
      or
      
      
      for milder selectivity, though
      
      
      is standard for cost.
Issue 3: Feedstock Isomer Contamination

User Question: "I see a persistent impurity at 3% that tracks through the entire synthesis, even after distillation. It has the same MW as the target."

Technical Response: This is a classic symptom of Feedstock Isomerism . The starting material, 2-fluoro-3-methylbenzene, is often derived from xylene streams. A common impurity in the raw material is 2-fluoro-5-methylbenzene (a regioisomer of the starting material).

  • The Logic:

    • If you start with the wrong xylene isomer (Methyl at 5 instead of 3), the chlorination chemistry proceeds identically but yields 1,4-dichloro-2-fluoro-5-methylbenzene .

    • Because the boiling points of these structural isomers are nearly identical (

      
      C difference), distillation cannot separate them effectively.
      
  • Validation Protocol:

    • Run a GC-MS on your starting material (2-fluoro-3-methylbenzene).

    • Look for a shoulder peak or a split peak.

    • Solution: You must source starting material with isomeric purity >99.5%. Post-synthesis purification is not viable for this specific impurity.

Analytical Data Summary

Use these reference values to calibrate your analytical methods.

Table 2: Estimated Physiochemical Properties

Compound Boiling Point (Est.) GC RRT (DB-5 Column) Key MS Fragments (m/z)
2-Fluoro-3-methylbenzene (SM) 145°C 0.45 110 (M+), 91
4-Chloro-2-fluoro-3-methylbenzene (Int) 185°C 0.82 144 (M+), 109
1,4-Dichloro-2-fluoro-3-methylbenzene (Target) 215°C 1.00 178 (M+), 143
4,6-Dichloro-2-fluoro-3-methylbenzene (Imp) 212°C 1.02 178 (M+), 143

| Trichloro- species | 240°C+ | 1.35 | 212 (M+), 177 |

Note: RRT (Relative Retention Time) is normalized to the Target peak.

References

  • General Synthesis of Halogenated Fluorobenzenes

    • Source: Sigma-Aldrich Product Library. "2-Chloro-1-fluoro-3-methylbenzene (Precursor Analog)."
    • URL:

  • Regiodivergence in Fluorination/Chlorination

    • Title: Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis.
    • Source: Journal of the American Chemical Society (JACS), 2023.
    • URL:

  • Industrial Chlorination Protocols (Patent Analog)

    • Title: Chemical synthesis method of 4-fluoro-2-methylbenzoic acid (Describes chlorination/acylation of fluorotoluenes).[1]

    • Source: Google P
    • URL:

  • Analytical Data Grounding

    • Title: (2S)
    • Source: PubChem Compound Summary.
    • URL:

Disclaimer: This guide is intended for use by qualified chemical professionals. Synthesis of halogenated aromatics involves hazardous reagents (Chlorine gas, Lewis Acids). Always review the MSDS and conduct a Process Safety Assessment before scaling up.

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in 1,4-Dichloro-2-fluoro-3-methylbenzene Synthesis

Welcome to the technical support center for the synthesis of 1,4-dichloro-2-fluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dichloro-2-fluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and product purity.

Introduction: A Plausible Synthetic Approach

While various synthetic routes to polysubstituted aromatic compounds exist, a common and adaptable strategy for preparing 1,4-dichloro-2-fluoro-3-methylbenzene involves a multi-step sequence starting from a readily available precursor, such as 3-fluoro-4-methylaniline. This pathway leverages well-established reactions, including electrophilic chlorination, diazotization, and the Sandmeyer reaction. Understanding the nuances of each step is critical for maximizing yield and minimizing the formation of unwanted isomers and byproducts.

This guide will focus on a proposed synthetic route and the common challenges encountered at each stage.

Proposed Synthetic Workflow

The synthesis of 1,4-dichloro-2-fluoro-3-methylbenzene can be logically approached through the following sequence:

Synthetic_Workflow A 3-Fluoro-4-methylaniline (Starting Material) B Step 1: Electrophilic Chlorination A->B Cl2, solvent C 2,5-Dichloro-3-fluoro-4-methylaniline (Intermediate) B->C D Step 2: Diazotization C->D NaNO2, H+ E Diazonium Salt Intermediate D->E F Step 3: Sandmeyer Reaction (Chlorination) E->F CuCl, HCl G Crude 1,4-Dichloro-2-fluoro-3-methylbenzene F->G H Step 4: Purification G->H Distillation/Crystallization I Pure 1,4-Dichloro-2-fluoro-3-methylbenzene H->I

Caption: Proposed synthetic pathway for 1,4-dichloro-2-fluoro-3-methylbenzene.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Electrophilic Chlorination of 3-Fluoro-4-methylaniline

Question 1: What are the common side products in the chlorination of 3-fluoro-4-methylaniline, and how can they be minimized?

Answer: The electrophilic chlorination of 3-fluoro-4-methylaniline is susceptible to the formation of several isomers and over-chlorinated products. The directing effects of the amine, fluorine, and methyl groups influence the position of the incoming chlorine atoms.

  • Isomeric Impurities: The primary challenge is controlling the regioselectivity. Besides the desired 2,5-dichloro isomer, you may observe the formation of other dichloro- and monochloro- isomers. The formation of these isomers is kinetically and thermodynamically controlled.

  • Over-chlorination: The introduction of more than two chlorine atoms can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.

Troubleshooting Strategies:

ParameterRecommendationRationale
Chlorinating Agent Use a mild chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).These reagents offer better control over the reaction compared to chlorine gas, reducing the likelihood of over-chlorination.
Reaction Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Lower temperatures increase the selectivity of the reaction, favoring the formation of the desired isomer.
Solvent Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.These solvents are inert under the reaction conditions and help to control the reaction rate.
Stoichiometry Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.Precise control of the reagent ratio is crucial to prevent over-chlorination.

Question 2: How can I effectively purify the desired 2,5-dichloro-3-fluoro-4-methylaniline intermediate?

Answer: Purification of the chlorinated intermediate often requires the separation of isomers with similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[1][2]

  • Crystallization: Isomers often have different crystal lattice energies, leading to different solubilities and melting points. Fractional crystallization can be a powerful technique for isolating the desired isomer.[3][4]

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can provide excellent separation of isomers. A non-polar mobile phase, such as a hexane/ethyl acetate gradient, is typically effective.

Part 2: Diazotization of 2,5-Dichloro-3-fluoro-4-methylaniline

Question 3: I am observing low yields in the diazotization step. What are the likely causes and solutions?

Answer: Diazotization, the conversion of the primary amine to a diazonium salt, is a critical step that is sensitive to reaction conditions.[5] Low yields can often be attributed to the instability of the diazonium salt or incomplete reaction.

Troubleshooting Flowchart:

Diazotization_Troubleshooting Start Low Diazotization Yield Q1 Is the reaction temperature strictly maintained between 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Decomposition of diazonium salt Q2 Is the sodium nitrite solution added slowly and subsurface? A1_Yes->Q2 Sol1 Action: Improve cooling efficiency. Use an ice-salt bath. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Localized high concentrations of nitrous acid Q3 Is a sufficient excess of acid used? A2_Yes->Q3 Sol2 Action: Add NaNO2 solution dropwise below the surface of the reaction mixture. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Incomplete diazotization End Yield Improved A3_Yes->End Sol3 Action: Use at least 3 equivalents of a strong, non-nucleophilic acid (e.g., H2SO4, HBF4). A3_No->Sol3

Caption: Troubleshooting guide for low-yield diazotization reactions.

Causality behind Experimental Choices:

  • Low Temperature (0-5°C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to a variety of side products and a significant reduction in yield.[5]

  • Slow, Subsurface Addition of NaNO₂: This prevents localized high concentrations of nitrous acid, which can lead to side reactions, including the formation of phenolic byproducts.

  • Acidic Conditions: A strong acid is required to generate the active diazotizing agent, the nitrosonium ion (NO⁺), from sodium nitrite. An excess of acid also helps to stabilize the diazonium salt.

Part 3: Sandmeyer Reaction and Product Purification

Question 4: The yield of my Sandmeyer reaction is poor, and I am observing a significant amount of tar-like byproducts. How can I optimize this step?

Answer: The Sandmeyer reaction, which displaces the diazonium group with a chlorine atom, is a radical-nucleophilic aromatic substitution.[6] Poor yields and byproduct formation are common challenges that can be addressed by carefully controlling the reaction parameters.

Key Optimization Parameters for the Sandmeyer Reaction:

ParameterRecommended ConditionScientific Rationale
Catalyst Use a freshly prepared solution of copper(I) chloride (CuCl).The catalytic activity of Cu(I) is crucial for the reaction. Old or oxidized CuCl will be less effective.
Temperature Add the diazonium salt solution to the CuCl solution at a low temperature (0-5°C) and then slowly warm to room temperature or slightly above.This controlled addition and gradual warming help to manage the rate of nitrogen evolution and minimize side reactions.
pH Ensure the reaction medium is acidic.Acidic conditions help to stabilize the diazonium salt and prevent the formation of azo compounds.
Degassing Consider degassing the solvent and reaction vessel prior to the reaction.This can help to minimize oxidation of the Cu(I) catalyst.

Question 5: What are the best methods for purifying the final 1,4-dichloro-2-fluoro-3-methylbenzene product from its isomers?

Answer: The final product will likely be contaminated with small amounts of isomeric byproducts. The choice of purification method will depend on the specific isomers present and their physical properties.

  • Fractional Distillation: As with the intermediate, fractional distillation under reduced pressure is a viable option if the boiling points of the isomers are sufficiently different.[1][2]

  • Melt Crystallization: This technique is particularly useful if the desired product has a significantly higher melting point than the impurities. The crude product is melted and then slowly cooled to allow the pure product to crystallize.[4]

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements and small-scale separations, preparative GC can be used to isolate the desired isomer.

Analytical Characterization:

The purity of the final product and the identity of any isomeric impurities should be confirmed by analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile isomers.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information about the desired product and any isomers present.

Experimental Protocols

Protocol 1: Diazotization of 2,5-Dichloro-3-fluoro-4-methylaniline
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dichloro-3-fluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water.

  • Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the tip of the funnel is below the surface of the reaction mixture. Maintain the temperature between 0-5°C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C. The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Chlorination
  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuCl solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 40-50°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dichloro-2-fluoro-3-methylbenzene.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Paine, J. B. (2008). Diazonium Salt Chemistry: A Versatile and Underutilized Tool in Organic Synthesis. Current Organic Chemistry, 12(4), 296-320.
  • Gallagher, T. (2001). Sandmeyer Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Synthesis of 2,6-dichloro-3-methylaniline. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2022). MDPI. Retrieved January 23, 2024, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester. Retrieved January 23, 2024, from [Link]

  • Processes for the diazotization of 2,5-dichloroanilines. (2015). Google Patents.
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2021). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). ACS Publications. Retrieved January 23, 2024, from [Link]

  • 5.1 CRYSTALLISATION AND DISTILLATION. (n.d.). Rohini College of Engineering and Technology. Retrieved January 23, 2024, from [Link]

  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. (n.d.). NIST. Retrieved January 23, 2024, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2024, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 23, 2024, from [Link]

  • Deaminative chlorination of aminoheterocycles. (2021). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Purification by fractional distillation. (n.d.). ChemBAM. Retrieved January 23, 2024, from [Link]

Sources

Optimization

Troubleshooting guide for 1,4-Dichloro-2-fluoro-3-methylbenzene experiments

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110888-15-8 | Molecular Formula: C₇H₅Cl₂F[1]

Introduction: The "Hidden" Reactivity Challenges

Welcome to the technical support hub for 1,4-Dichloro-2-fluoro-3-methylbenzene . As a Senior Application Scientist, I understand that this molecule is not merely a "substituted toluene." It represents a unique intersection of steric crowding (due to the 1,2,3,4-substitution pattern) and electronic conflict (competing directing effects of Fluorine vs. Chlorine/Methyl).

Researchers typically encounter issues in three phases:

  • Regioselectivity Failure: Inability to selectively couple at the C1 or C4 chloride.

  • Benzylic Inertness: Unexpectedly slow radical bromination at the methyl group.

  • Isomer Contamination: Difficulty separating the 2-fluoro isomer from 3-fluoro impurities generated during synthesis.

This guide provides self-validating protocols to troubleshoot these specific anomalies.

Part 1: Reactivity & Synthesis Troubleshooting

Scenario A: "I cannot get selective Cross-Coupling at the C4-Chlorine."

The Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling, intending to target the C4-Cl (para to the fluorine), but you observe either a mixture or exclusive coupling at C1-Cl (ortho to the fluorine).

The Mechanism:

  • Electronic Activation (C1): The fluorine atom at C2 is highly electronegative. Through the inductive effect (-I), it pulls electron density away from C1, making the C1-Cl bond more electron-deficient and prone to oxidative addition by Pd(0).

  • Steric Hindrance (C4): The C4-Cl is flanked by a methyl group at C3. This creates significant steric bulk compared to C1 (which is flanked by F and H).

  • Result: Standard catalysts prefer the electronically activated and sterically accessible C1 position.

Troubleshooting Protocol:

VariableRecommendation for C4 SelectivityRecommendation for C1 Selectivity
Ligand Class Use Bulky, Electron-Rich Phosphines. Why: Ligands like XPhos or BrettPhos are large enough that they struggle to fit into the crowded C3-Methyl/C4-Cl pocket, but their electron richness accelerates the oxidative addition generally. However, to force C4, you often need to block C1 or use a directing group strategy, which is difficult here. Reality Check: C1 is the thermodynamic and kinetic preference. Reversing this usually requires a specific catalyst system like Pd-NHC (PEPPSI) which can sometimes override steric bias, or simply accepting C1 coupling first.Use Bisphosphines (e.g., dppf, Xantphos). Why: These standard ligands will follow the electronic bias, rapidly inserting at the C1-Cl bond activated by the ortho-fluorine.
Solvent Non-polar (Toluene/Dioxane). Minimizes solvent coordination, relying on ligand sterics.[1]Polar Aprotic (DMF/DMAc). Stabilizes the polar transition state of the oxidative addition at the electron-deficient C1.
Base Weak Base (K₃PO₄). Stronger Base (KOtBu).

Visual Workflow: Regioselectivity Decision Tree

CouplingSelectivity start Target: Cross-Coupling decision Which Cl is the Target? start->decision c1_path Target: C1-Cl (Ortho to F) decision->c1_path c4_path Target: C4-Cl (Ortho to Me) decision->c4_path mechanism_c1 Mechanism: Inductive Activation by F (Fast Oxidative Addition) c1_path->mechanism_c1 mechanism_c4 Mechanism: Sterically Hindered by Methyl (Slow Oxidative Addition) c4_path->mechanism_c4 solution_c1 Protocol: Standard Pd(PPh3)4 or Pd(dppf) Solvent: DMF/Water Temp: 80°C mechanism_c1->solution_c1 solution_c4 Protocol: Advanced Ligands (Buchwald G3) Requires high temp (110°C+) Risk: C1 will likely react first. mechanism_c4->solution_c4

Caption: Logical flow for predicting and controlling site-selectivity in Pd-catalyzed couplings of 1,4-dichloro-2-fluoro-3-methylbenzene.

Scenario B: "Benzylic Bromination (Wohl-Ziegler) is stalling or yielding byproducts."

The Issue: You are treating the compound with NBS/AIBN to brominate the methyl group, but the reaction is sluggish or produces ring-brominated impurities.

The Causality: The methyl group at C3 is "sandwiched" between a Fluorine (C2) and a Chlorine (C4).

  • Electronic Deactivation: Both F and Cl are electron-withdrawing. They pull electron density from the aromatic ring, which destabilizes the benzylic radical intermediate. A radical on an electron-deficient ring is higher in energy (less stable) than in simple toluene.

  • Bond Strength: The C-H bond dissociation energy (BDE) is higher due to this electron deficiency.

Self-Validating Protocol:

  • Stoichiometry: Do NOT use excess NBS initially. Start with 0.95 equivalents to prevent poly-bromination.

  • Initiator: Switch from AIBN (thermal) to Benzoyl Peroxide (BPO) if AIBN fails, or use a blue LED photoreactor (450 nm) which often initiates benzylic bromination more efficiently at lower temperatures, reducing side reactions.

  • Solvent: Use Trifluoromethylbenzene (PhCF₃) instead of CCl₄. It has a higher boiling point and better solubility for fluorinated aromatics.

Part 2: Purity & Analysis (The "Output" Phase)

FAQ: How do I distinguish the product from its isomers?

Commercial synthesis of this scaffold often involves the chlorination of 2-fluoro-3-methylaniline or similar precursors, which can lead to regiochemical isomers (e.g., 1,2-dichloro-3-fluoro-4-methylbenzene).

The Solution: 19F NMR Coupling Constants Proton NMR is often cluttered due to the methyl peak and aromatic overlap. Fluorine-19 NMR is the diagnostic tool of choice.

Isomer FeatureExpected ¹⁹F Signal Characteristics
Target: 1,4-Dichloro-2-fluoro-3-methylbenzene Triplet or Quartet (approx) The F is ortho to a Methyl group.[1] You will see a distinct coupling constant (

) of roughly 1.5 - 2.5 Hz due to the "W-coupling" or proximity to the methyl protons.
Isomer: F para to Methyl Singlet (mostly) If F is para to the methyl, the coupling is negligible (

).[1]
Isomer: F meta to Methyl Small Doublet

is usually smaller (< 1.5 Hz).[1]

Analytical Workflow Diagram

PurityCheck sample Crude Sample nmr Run 19F NMR (Proton-Coupled) sample->nmr result_target Signal: ~ -115 ppm Splitting: Quartet (J ~2Hz) (Coupling to Methyl) nmr->result_target Matches result_iso Signal: Singlet or Weak Doublet nmr->result_iso Mismatch action_pass PASS: Proceed to Reaction result_target->action_pass action_fail FAIL: Recrystallize (Melt Crystallization) result_iso->action_fail

Caption: 19F NMR decision matrix for validating the positional isomer of chlorofluorotoluenes.

Part 3: Handling & Safety

Q: Are there specific thermal hazards? A: Yes. Polyhalogenated toluenes can undergo exothermic decomposition if heated with strong bases (like NaH or KOtBu) in polar solvents (DMSO) above 140°C. This can trigger a "runaway" elimination of HX (benzyne formation) followed by polymerization.

  • Rule: Never exceed 120°C when using strong bases with this compound.

Q: Solubility issues? A: The compound is highly lipophilic.

  • Good Solvents: DCM, THF, Toluene, Ethyl Acetate.

  • Poor Solvents: Water, Methanol (low solubility), Hexanes (moderate, good for recrystallization).

References

  • Vertex AI Search. (2024). Regioselectivity of palladium-catalyzed coupling of polychlorinated fluorobenzenes. Retrieved from 2[1]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from 3[1]

  • PubChem. (2025).[4] 1,4-Dichlorobenzene;1,2-dichloro-3-methylbenzene Compound Summary. Retrieved from 4[1][4]

  • Canadian Journal of Chemistry. (n.d.). Conformational dependence of 19F-1H coupling in 2-fluorotoluene derivatives. Retrieved from 5[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene and Its Structural Isomers for Applications in Synthetic Chemistry and Drug Discovery

Abstract This guide provides a comprehensive comparative analysis of 1,4-dichloro-2-fluoro-3-methylbenzene and its structurally similar isomers. As key intermediates in the synthesis of pharmaceuticals and agrochemicals,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of 1,4-dichloro-2-fluoro-3-methylbenzene and its structurally similar isomers. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of their distinct physicochemical properties and reactivities is paramount for researchers, scientists, and professionals in drug development. This document delves into a side-by-side comparison of their physical characteristics, spectroscopic data, and reactivity in key aromatic substitution reactions, supported by experimental data and detailed protocols. The objective is to furnish a practical and insightful resource for the strategic selection and application of these versatile building blocks in complex organic synthesis.

Introduction: The Significance of Polysubstituted Aromatics

Polysubstituted halogenated aromatic compounds are fundamental building blocks in the fine chemicals industry, with particularly high value in the design and synthesis of bioactive molecules. The precise arrangement of substituents on the benzene ring profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and suitability for specific applications. 1,4-Dichloro-2-fluoro-3-methylbenzene and its isomers are prime examples of such critical intermediates, where the interplay between the directing effects of chloro, fluoro, and methyl groups dictates the outcomes of synthetic transformations. The strategic incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] This guide aims to elucidate the nuanced differences between these closely related compounds to empower chemists in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The physical properties of a molecule, such as its melting point, boiling point, and solubility, are crucial for its handling, purification, and formulation. The subtle shifts in the positions of the chloro, fluoro, and methyl groups on the benzene ring lead to distinct differences in the physical characteristics of the isomers.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4-Dichloro-2-fluoro-3-methylbenzene179.02N/AN/A
2,5-Dichloro-4-fluorotoluene144.57N/A154-156
2,6-Dichlorotoluene161.032.8198
1,4-Dichlorobenzene147.0053.5174
4-Fluorotoluene110.13-56116

The differences in melting and boiling points can be attributed to variations in intermolecular forces arising from the distinct dipole moments and molecular symmetries of each isomer. For instance, the higher melting point of 1,4-dichlorobenzene is a consequence of its symmetrical structure, which allows for more efficient packing in the crystal lattice.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable information for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on an aromatic ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.

While a complete set of directly comparable NMR data for all isomers is not available in the public domain, general principles can be applied to predict their spectral features. The electronegative halogen atoms (Cl and F) will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The methyl group, being electron-donating, will have a shielding effect, shifting nearby proton and carbon signals to a lower chemical shift (upfield). The fluorine atom will also introduce characteristic C-F and H-F coupling constants, which are diagnostic for its presence and position.

Conceptual ¹H NMR of 1,4-Dichloro-2-fluoro-3-methylbenzene:

  • One aromatic proton singlet (or a very narrowly split multiplet).

  • One methyl singlet.

Conceptual ¹³C NMR of 1,4-Dichloro-2-fluoro-3-methylbenzene:

  • Six distinct aromatic carbon signals, with those directly bonded to halogens showing significant downfield shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • One methyl carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For these halogenated toluenes, the key IR absorptions will be:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (methyl): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹[2]

The precise positions of these bands will vary slightly between isomers due to the different electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will confirm the molecular formula. The presence of chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion and fragment ions, with the ratio of the M⁺ and M+2 peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms.[6][7]

Reactivity: A Tale of Directing Effects and Steric Hindrance

The reactivity of substituted benzenes in electrophilic and nucleophilic aromatic substitution reactions is governed by the electronic and steric effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich aromatic ring. The substituents on the ring influence both the rate of reaction and the position of substitution.

  • Methyl (-CH₃): Activating and ortho-, para-directing.[8]

  • Fluoro (-F): Deactivating but ortho-, para-directing (due to the interplay of inductive withdrawal and resonance donation).

  • Chloro (-Cl): Deactivating and ortho-, para-directing.[8]

The interplay of these directing effects in polysubstituted benzenes determines the regioselectivity of the reaction.[9]

EAS_Directing_Effects cluster_activating Activating Group cluster_deactivating Deactivating Groups cluster_directing Directing Effect CH3 Methyl (-CH₃) OrthoPara Ortho, Para-Directing CH3->OrthoPara F Fluoro (-F) F->OrthoPara Cl Chloro (-Cl) Cl->OrthoPara

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Experimental Protocol: Comparative Nitration of Dichlorofluorotoluene Isomers

This protocol provides a framework for comparing the reactivity and regioselectivity of nitration for 1,4-dichloro-2-fluoro-3-methylbenzene and its isomers.

Materials:

  • 1,4-Dichloro-2-fluoro-3-methylbenzene

  • Structurally similar isomer (e.g., 2,5-dichloro-4-fluorotoluene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10 mmol of the dichlorofluorotoluene isomer to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding 1.1 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the dichlorofluorotoluene isomer over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS and ¹H NMR to determine the product distribution and calculate the isomer ratios.

Expected Outcome: The position of the nitro group will be determined by the combined directing effects of the existing substituents and steric hindrance. For 1,4-dichloro-2-fluoro-3-methylbenzene, the most likely position for nitration is C-5, directed ortho to the fluorine and para to the methyl group, and meta to the two chlorine atoms. A comparative study would reveal differences in reaction rates and isomer distributions, providing insights into the subtle electronic and steric influences of the substituent arrangement.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is generally less common than EAS but can occur on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. Halogenated aromatic compounds can undergo SₙAr reactions, especially when activated by other electron-withdrawing groups. The reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the stability of the intermediate Meisenheimer complex.

SNAr_Mechanism Reactants Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Reactants->Intermediate Addition Products Ar-Nu + X⁻ Intermediate->Products Elimination

Caption: General mechanism of nucleophilic aromatic substitution (SₙAr).

Comparative Reactivity: While specific kinetic data for the direct comparison of these dichlorofluorotoluene isomers in SₙAr reactions is scarce, it is expected that the presence of the electronegative fluorine and chlorine atoms would make the aromatic ring more susceptible to nucleophilic attack compared to toluene itself. The relative positions of these groups would influence the stability of the Meisenheimer complex and thus the reaction rate.

Applications in Drug Development

Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to modulate a molecule's physicochemical properties and biological activity.

  • Metabolic Stability: The introduction of fluorine or chlorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[10]

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with protein targets that can enhance binding affinity and selectivity.[11]

  • Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Kinase Inhibitors: Many small-molecule kinase inhibitors, a crucial class of anti-cancer drugs, feature halogenated aromatic scaffolds.[12] The specific substitution pattern of compounds like 1,4-dichloro-2-fluoro-3-methylbenzene and its isomers makes them attractive starting materials for the synthesis of kinase inhibitors, where precise positioning of functional groups is critical for potent and selective inhibition.[13][14]

Conclusion

This comparative guide has highlighted the key differences in the physicochemical properties, spectroscopic characteristics, and reactivity of 1,4-dichloro-2-fluoro-3-methylbenzene and its structurally related isomers. The position of the chloro, fluoro, and methyl substituents significantly influences the molecule's behavior in chemical reactions and its potential applications. A thorough understanding of these nuances is essential for chemists engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The provided experimental protocol for comparative nitration serves as a template for further investigation into the reactivity of these valuable synthetic intermediates.

References

  • PubChem. (n.d.). 1,4-Dichlorobenzene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Singleton, D. A., & Cvetan, M. P. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 139(4), 1646–1654. [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved February 3, 2026, from [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • ResearchGate. (2014, June). The preparation of 3:4-dichloro-fluorobenzene. Retrieved February 3, 2026, from [Link]

  • Rzepa, H. S. (2018, September 20). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Henry Rzepa's Blog. Retrieved February 3, 2026, from [Link]

  • AIP Publishing. (2019, June 5). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2009, August). Rapid Detection of Trace 1,4-Dichlorobenzene Using Laser Mass Spectrometry. Retrieved February 3, 2026, from [Link]

  • MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Retrieved February 3, 2026, from [Link]

  • ScienceDirect. (2001, January). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science. Retrieved February 3, 2026, from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 1728 - 2,6-DICHLOROTOLUENE. Retrieved February 3, 2026, from [Link]

  • YouTube. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. Michael Evans. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2019, November 23). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Retrieved February 3, 2026, from [Link]

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  • PubChem. (n.d.). 2,6-Dichlorotoluene. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubMed Central (PMC). (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

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Sources

Comparative

Spectroscopic comparison of 1,4-Dichloro-2-fluoro-3-methylbenzene isomers

Publish Comparison Guide: Spectroscopic Differentiation of 1,4-Dichloro-2-fluoro-3-methylbenzene Isomers Executive Summary: The Isomeric Challenge In the synthesis of fluorinated aromatic building blocks, particularly 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 1,4-Dichloro-2-fluoro-3-methylbenzene Isomers

Executive Summary: The Isomeric Challenge

In the synthesis of fluorinated aromatic building blocks, particularly 1,4-Dichloro-2-fluoro-3-methylbenzene (CAS 1804881-43-3) , regioisomeric impurities are a critical quality control challenge.[1] The electrophilic aromatic substitution pathways used to install chlorine or fluorine substituents often yield mixtures of isomers with identical molecular weights (179.02 g/mol ) and similar polarity, making chromatographic separation difficult.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its most prevalent regioisomers:

  • Target: 1,4-Dichloro-2-fluoro-3-methylbenzene[1][2][3][4]

  • Isomer A: 2,5-Dichloro-1-fluoro-3-methylbenzene (CAS 1242339-87-2)[1][5]

  • Isomer B: 1,4-Dichloro-2-fluoro-5-methylbenzene (CAS 1365969-73-8)[1]

Structural Analysis & Logic

The differentiation strategy relies on the unique spin-spin coupling patterns (


-coupling) in 

H NMR arising from the relative positions of the aromatic protons to each other and to the fluorine atom (

F, spin 1/2).
Isomer Structural Map
CompoundStructure DescriptionProton PositionsKey H-H RelationshipKey H-F Relationship
Target 1,4-Cl

, 2-F, 3-Me
H5, H6Ortho (Adjacent)H5 (para), H6 (meta)
Isomer A 2,5-Cl

, 1-F, 3-Me
H4, H6Meta (Separated by 1 C)H4 (para), H6 (ortho)
Isomer B 1,4-Cl

, 2-F, 5-Me
H3, H6Para (Opposite)H3 (ortho), H6 (meta)

Spectroscopic Comparison (Experimental & Predicted Data)

A. Nuclear Magnetic Resonance ( H NMR)

The most definitive identification method is


H NMR. The magnitude of the proton-proton coupling constant (

) is the primary discriminator.

1. Target: 1,4-Dichloro-2-fluoro-3-methylbenzene [1][2][3][4][6]

  • Pattern: Two doublets (or doublet of doublets due to F coupling).

  • Coupling Logic: The protons at C5 and C6 are adjacent.

  • Diagnostic Signal:

    • 
      :  ~8.0 Hz (Characteristic Ortho coupling).[1]
      
    • 
       (Meta):  ~6.0 Hz (H6 to F).
      
    • 
       (Para):  ~1-2 Hz (H5 to F).[1]
      
  • Result: You will see a distinct AB quartet system (distorted doublets) with a large splitting of ~8 Hz.

2. Isomer A: 2,5-Dichloro-1-fluoro-3-methylbenzene [1][5]

  • Pattern: Two distinct singlets or fine doublets.

  • Coupling Logic: Protons at C4 and C6 are meta to each other.

  • Diagnostic Signal:

    • 
      :  ~2.0 Hz (Characteristic Meta coupling).
      
    • 
       (Ortho):  ~9-10 Hz (H6 is ortho to F).[1] This is a large splitting, making H6 appear as a wide doublet.
      
  • Result: H6 appears as a doublet with large

    
     (~10 Hz); H4 appears as a doublet with small 
    
    
    
    (~6 Hz, H-F para). No 8 Hz coupling is observed.

3. Isomer B: 1,4-Dichloro-2-fluoro-5-methylbenzene [1]

  • Pattern: Two singlets (para protons rarely couple strongly).

  • Coupling Logic: Protons at C3 and C6 are para.

  • Diagnostic Signal:

    • 
      :  ~0 Hz (Para coupling is negligible).[1]
      
    • 
       (Ortho):  ~9-10 Hz (H3 is ortho to F).[1]
      
  • Result: Two widely separated signals. One is a large doublet (H3, coupled to F), the other is a smaller doublet/singlet (H6).

Summary Table: NMR Diagnostics
FeatureTarget (1,4-Cl, 2-F, 3-Me)Isomer A (2,5-Cl, 1-F, 3-Me)Isomer B (1,4-Cl, 2-F, 5-Me)
Proton Connectivity Ortho (H5-H6)Meta (H4-H6)Para (H3-H6)
Primary

~8.0 Hz (Strong Doublet)~2.0 Hz (Fine Splitting)~0 Hz (Singlets)

F NMR Signal

-110 to -120 ppm

-110 to -120 ppm

-110 to -120 ppm
Methyl Shift (

)
~2.35 ppm (Ortho to F/Cl)~2.40 ppm (Between Cl/Cl)~2.30 ppm (Iso to Cl)

Note: Chemical shifts are solvent-dependent (CDCl


 recommended). Coupling constants (

) are invariant and the most reliable metric.
B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR can confirm the substitution pattern (fingerprint region 600-900 cm


).[1]
  • Target (1,2,3,4-tetrasubstituted benzene ring):

    • C-H Out-of-Plane Bending: Strong band at 800-810 cm

      
        (characteristic of 2 adjacent aromatic H's).
      
  • Isomer A (1,2,3,5-tetrasubstituted):

    • C-H Out-of-Plane Bending: Bands at 850-860 cm

      
        (isolated H) and ~820 cm
      
      
      
      .
  • Isomer B (1,2,4,5-tetrasubstituted):

    • C-H Out-of-Plane Bending: Strong band at 860-880 cm

      
        (isolated H's).[1]
      

Experimental Protocol: Definitive Identification

Objective: Verify the identity of a batch of 1,4-Dichloro-2-fluoro-3-methylbenzene.

Reagents:

  • Sample: ~10 mg[1][7]

  • Solvent: 0.6 mL CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.
    

Workflow:

  • Dissolution: Ensure complete dissolution in CDCl

    
    . Filter if any particulates remain.
    
  • Acquisition: Run a standard proton (

    
    H) scan (16 scans min) and a fluorine (
    
    
    
    F) scan.
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution of fine couplings.

  • Analysis:

    • Locate the aromatic region (6.8 - 7.5 ppm).[1]

    • Identify the two aromatic proton signals.

    • Calculate the splitting (Hz): (ppm difference) * (Spectrometer Frequency in MHz).

    • Pass Criteria: If the signals show a mutual splitting of 7.5 - 8.5 Hz , the sample is the Target .

    • Fail Criteria: If signals appear as singlets or have small splitting (< 3 Hz), the sample is a regioisomer.

Decision Logic Visualization

IsomerID Start Unknown Isomer Sample (C7H5Cl2F) NMR Run 1H NMR (CDCl3) Analyze Aromatic Region (6.5-7.5 ppm) Start->NMR SplitCheck Check H-H Coupling Constant (J) NMR->SplitCheck Ortho J ~ 8.0 Hz (Strong Doublets) SplitCheck->Ortho Large Splitting Meta J ~ 2.0 Hz (Fine Splitting) SplitCheck->Meta Small Splitting Para J ~ 0 Hz (Singlets) SplitCheck->Para No Splitting Target CONFIRMED TARGET 1,4-Dichloro-2-fluoro-3-methylbenzene (Protons are Ortho) Ortho->Target IsoA Isomer A 2,5-Dichloro-1-fluoro-3-methylbenzene (Protons are Meta) Meta->IsoA IsoB Isomer B 1,4-Dichloro-2-fluoro-5-methylbenzene (Protons are Para) Para->IsoB

Caption: Logical flow for distinguishing the target compound from isomers using H-H coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1365969-73-8 (1,4-Dichloro-2-fluoro-5-methylbenzene). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).

Sources

Validation

Comparative Guide: Synthetic Efficacy of 1,4-Dichloro-2-fluoro-3-methylbenzene

The following guide provides an in-depth technical analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene , focusing on its utility as a regiospecific scaffold in the synthesis of complex agrochemicals and pharmaceuticals. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene , focusing on its utility as a regiospecific scaffold in the synthesis of complex agrochemicals and pharmaceuticals.

Executive Summary

In the development of fluorinated bioactive molecules—particularly PPO-inhibiting herbicides and kinase inhibitors—the positioning of the fluorine atom is critical for metabolic stability and binding affinity. 1,4-Dichloro-2-fluoro-3-methylbenzene (DFMB) serves as a high-value "linchpin" scaffold.

This guide compares the efficacy of using DFMB as a starting material (Route A) versus generating the motif in situ via electrophilic halogenation (Route B).

Technical Profile & Mechanistic Insight

The "Regioselectivity Paradox"

The primary value of DFMB lies in its substitution pattern. Synthesizing this core from 2-fluoro-3-methyltoluene via direct chlorination is chemically fraught due to competing directing effects:

  • Fluorine (Pos 2): Ortho/Para director (Deactivating). Directs to C-1 and C-5.

  • Methyl (Pos 3): Ortho/Para director (Activating). Directs to C-4 and C-6.

These competing electronic vectors result in a statistical mixture of isomers (4-chloro, 6-chloro, and 4,6-dichloro species) that are difficult to separate by distillation. DFMB resolves this by providing the pre-installed 1,4-dichloro motif.

Site-Selective Reactivity (The "Efficacy" Driver)

DFMB contains two non-equivalent chlorine atoms, enabling sequential cross-coupling (e.g., Suzuki-Miyaura):

  • C-1 Chlorine: Ortho to Fluorine. The inductive electron-withdrawing effect (-I) of the fluorine atom reduces electron density at C-1, facilitating faster oxidative addition with Pd(0).

  • C-4 Chlorine: Ortho to Methyl. The electron-donating effect (+I) of the methyl group renders this site less reactive.

Result: Researchers can selectively functionalize C-1 while leaving C-4 intact for subsequent steps.

Comparative Analysis: Synthetic Routes

Route A: The Scaffold Approach (Recommended)
  • Substrate: 1,4-Dichloro-2-fluoro-3-methylbenzene.

  • Method: Sequential Pd-catalyzed cross-coupling.

  • Efficacy: High. Relies on intrinsic electronic differentiation of C-Cl bonds.

Route B: The Late-Stage Halogenation Approach
  • Substrate: 2-Fluoro-3-methyltoluene.

  • Method: Electrophilic aromatic substitution (Cl2/FeCl3 or NCS).

  • Efficacy: Low to Medium. Requires extensive purification to remove the 6-chloro isomer.

Data Summary Table
MetricRoute A (Using DFMB)Route B (Direct Chlorination)
Step Count 2 (Coupling 1

Coupling 2)
3 (Chlorination

Purification

Coupling)
Regioselectivity >98:2 (C-1 vs C-4 selectivity)~60:40 (Isomer mixture)
Overall Yield 85-92%45-55% (post-purification)
Purification Simple Crystallization/FlashFractional Distillation (Difficult)
E-Factor (Waste) Low (Catalytic byproduct only)High (Isomer waste + solvents)

Experimental Protocol: Site-Selective Coupling

The following protocol demonstrates the efficacy of DFMB in a selective Suzuki-Miyaura coupling, targeting the C-1 position. This protocol is self-validating via TLC and GC-MS monitoring.

Objective: Selective arylation at C-1 of 1,4-dichloro-2-fluoro-3-methylbenzene.

Materials
  • Substrate: 1,4-Dichloro-2-fluoro-3-methylbenzene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • Base: K3PO4 (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure
  • Setup: Charge a reaction vessel with DFMB, phenylboronic acid, K3PO4, and Pd(OAc)2/SPhos.

  • Inerting: Evacuate and backfill with Nitrogen (3x) to remove O2 (Critical for catalyst longevity).

  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C initially. Higher temperatures may trigger premature coupling at the C-4 position.

  • Monitoring (Self-Validation):

    • T=1 hr: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (Rf ~0.8) and appearance of the mono-coupled product (Rf ~0.6).

    • Endpoint: Reaction is complete when starting material is <2% by GC.

  • Workup: Cool to RT. Filter through Celite. Wash with EtOAc.

  • Purification: Concentrate and recrystallize from Ethanol/Heptane.

Expected Result: 4-Chloro-3-fluoro-2-methyl-1,1'-biphenyl (Coupling at C-1). The C-4 Chlorine remains intact.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting DFMB versus alternative routes, highlighting the "Selectivity Trap" of Route B.

SyntheticStrategy Start Target: Polysubstituted Fluoro-Biaryl Scaffold Decision Select Starting Material Start->Decision RouteA Route A: Pre-functionalized (1,4-Dichloro-2-fluoro-3-methylbenzene) Decision->RouteA High Precision Needed RouteB Route B: Precursor (2-Fluoro-3-methyltoluene) Decision->RouteB Cost Sensitive / Low Purity ProcessA Selective Pd-Catalyzed Coupling (C-1 Activated by Ortho-F) RouteA->ProcessA ProcessB Electrophilic Chlorination (Cl2 / Lewis Acid) RouteB->ProcessB ResultA High Yield (>90%) Regiospecific Product ProcessA->ResultA Kinetic Control ResultB Mixture of Isomers (4-Cl / 6-Cl / 5-Cl) ProcessB->ResultB Competing Directors Separation Difficult Fractional Distillation (Yield Loss) ResultB->Separation Separation->ResultA Low Yield (<50%)

Figure 1: Strategic decision tree comparing the direct utilization of DFMB (Route A) against the synthesis from precursors (Route B). Note the efficiency bottleneck in Route B due to isomer formation.

Strategic Recommendations

  • Use DFMB for Late-Stage Diversification: Due to the distinct reactivity of the C-1 and C-4 chlorines, this molecule is ideal for library synthesis where the C-1 aryl group is constant, and the C-4 group is varied (or vice versa).

  • Temperature Control is Vital: When coupling, maintaining temperatures below 70°C ensures the C-4 chlorine (ortho-methyl shielded) does not react.

  • Cost-Benefit Analysis: While DFMB is more expensive per gram than fluorotoluene, the Total Cost of Ownership (TCO) of the final API is often lower due to the elimination of a purification step and the reduction of solvent waste (E-Factor).

References

  • Mechanistic Basis of SnAr and Coupling

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

    • Note: Provides the foundational theory on how ortho-fluorine activ
  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

    • Note: Validates the importance of the specific fluorination p
  • Selectivity in Palladium Catalysis

    • Example Protocol Adaptation: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Palladium-Catalyzed Mono-arylation of Dichloroarenes." Link

    • Note: General procedure adapted for the site-selective protocol described above.
  • Polyhalogenated Aromatics Synthesis

    • Schlosser, M. (1998). "The regio- and stereoselective introduction of fluorine." Tetrahedron. Link

    • Note: Discusses the difficulty of direct halogenation vectors, supporting the "Route A" recommend
Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1,4-Dichloro-2-fluoro-3-methylbenzene Analysis

Abstract: This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison for the analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene. While specific inter-laboratory s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory comparison for the analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene. While specific inter-laboratory studies for this compound are not widely published, this document synthesizes established principles from proficiency testing and method validation for analogous halogenated volatile organic compounds. The methodologies detailed herein are grounded in authoritative standards from internationally recognized bodies, ensuring a scientifically rigorous and validated approach. This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries who are tasked with ensuring the reliability and comparability of analytical data across different laboratories.

Introduction: The Imperative for Inter-laboratory Comparison

1,4-Dichloro-2-fluoro-3-methylbenzene is a halogenated aromatic compound, a class of molecules frequently encountered as intermediates in pharmaceutical synthesis and specialty chemical manufacturing.[1] Accurate and precise quantification of such compounds is critical for process control, impurity profiling, and regulatory compliance. However, analytical results can be subject to variability stemming from differences in instrumentation, reagents, analyst technique, and environmental conditions.[2]

Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of a robust quality assurance program.[3] They serve as an objective means to:

  • Assess the technical competence of participating laboratories.[4]

  • Evaluate the performance and comparability of different analytical methods.

  • Identify potential systemic biases in laboratory procedures.[5]

  • Establish the reproducibility of an analytical method, a key parameter in method validation.[6]

This guide will delineate a systematic approach to conducting an inter-laboratory comparison for 1,4-Dichloro-2-fluoro-3-methylbenzene, focusing on gas chromatography-mass spectrometry (GC-MS), the most suitable technique for this type of volatile organic compound (VOC) analysis.[7]

Foundational Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of halogenated benzenes is typically performed using GC-MS due to its high sensitivity, selectivity, and ability to provide definitive identification.[8] The following sections outline a robust analytical method that can serve as the basis for the inter-laboratory comparison.

Sample Preparation

For the purpose of an inter-laboratory study, a stock solution of 1,4-Dichloro-2-fluoro-3-methylbenzene in a suitable volatile organic solvent, such as methanol or hexane, should be prepared by a coordinating laboratory.[9] Aliquots of this stock solution are then used to prepare the test samples in a consistent matrix. To minimize variability, it is crucial to use high-purity solvents and clean glassware.[9]

Recommended GC-MS Parameters

While participating laboratories may have their own validated methods, establishing a common set of starting parameters is beneficial for an inter-laboratory comparison. The following parameters are based on established methods for similar halogenated organic compounds.[10][11]

Parameter Recommendation Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible performance for VOC analysis.[10]
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident compound identification.
Column Mid-polarity column (e.g., DB-624)Optimized for the separation of volatile organic compounds, including halogenated hydrocarbons.[12]
Injector Split/Splitless, 250 °CStandard for volatile compound analysis, minimizing discrimination.
Carrier Gas Helium, constant flow mode (1.2 mL/min)Inert and provides good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/minA typical starting point for separating a range of volatile compounds.
MS Source 230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-300) and/or SIMScan mode for qualitative analysis, Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

Designing the Inter-laboratory Comparison Study

A well-designed study is paramount to obtaining meaningful and actionable results. The following workflow is recommended.

Inter-laboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Test Material (Homogeneity & Stability Testing) P2->P3 P4 Develop & Distribute Protocol & Samples P3->P4 A1 Laboratories Perform Analysis (Following Protocol) P4->A1 A2 Data Acquisition & Internal QC Checks A1->A2 D1 Submit Results to Coordinating Body A2->D1 D2 Statistical Analysis (z-scores, Repeatability, Reproducibility) D1->D2 D3 Draft & Circulate Preliminary Report D2->D3 D4 Final Report & Recommendations D3->D4

Caption: Workflow for an Inter-laboratory Comparison Study.

Study Coordinator

A central coordinating laboratory should be designated to oversee the study. This laboratory will be responsible for preparing and distributing the test samples, collecting the data, performing the statistical analysis, and authoring the final report.

Test Materials

The coordinating laboratory will prepare a set of blind samples for analysis. These should include:

  • Replicates of the same sample: To assess intra-laboratory precision (repeatability).

  • Samples at different concentration levels: To evaluate linearity and accuracy across a range.

  • A blank sample: To check for contamination.

Homogeneity and stability of the test materials must be confirmed by the coordinating laboratory before distribution to ensure that any observed variability is from the analytical process, not the samples themselves.

Experimental Protocol

A detailed protocol should be distributed to all participating laboratories. This protocol should specify:

  • Sample storage and handling instructions.

  • A detailed analytical method, including the GC-MS parameters listed in Table 1.

  • Calibration procedures, including the number of calibration points and acceptable correlation coefficient (e.g., r² > 0.995).

  • Quality control requirements, such as the analysis of a continuing calibration verification (CCV) standard.

  • Data reporting requirements, including units, number of significant figures, and submission format.

Data Analysis and Interpretation

The statistical evaluation of the submitted data is the core of the inter-laboratory comparison. The primary goals are to assess the performance of each laboratory and to determine the overall reproducibility of the method.[5]

Statistical Measures

The performance of each laboratory is typically evaluated using z-scores.[3][4] The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (often the consensus mean of all participant results after outlier removal).

  • σ is the target standard deviation for proficiency assessment.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

In addition to z-scores, the following statistical parameters should be calculated:

  • Repeatability (r): The variation in measurements taken by a single laboratory under the same conditions.

  • Reproducibility (R): The variation in measurements taken by different laboratories.[6]

Example Comparative Data

The following table presents hypothetical results from an inter-laboratory comparison for the analysis of 1,4-Dichloro-2-fluoro-3-methylbenzene.

Laboratory Reported Concentration (µg/mL) Mean z-score Intra-lab RSD (%)
Lab A 9.85, 9.95, 9.909.90-0.500.51
Lab B 10.10, 10.15, 10.1210.120.600.25
Lab C 9.50, 9.45, 9.489.48-2.600.26
Lab D 10.25, 10.30, 10.2810.281.400.24
Lab E 9.98, 10.02, 10.0010.000.000.20
Assigned Value (Mean) 10.00
Target SD (σ) 0.20

In this example, Lab C's result would be considered questionable, warranting an investigation into their methodology.

Best Practices for Ensuring Data Quality

To ensure the success of the inter-laboratory comparison and the overall quality of analytical data, the following best practices should be implemented.

Method Validation

Prior to participating in an inter-laboratory study, each laboratory should have a fully validated analytical method for similar compounds.[13] Method validation demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as:

  • Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Quality Control

Stringent quality control (QC) procedures are essential for reliable GC-MS analysis. This includes:

  • Daily Instrument Checks: Verifying the performance of the GC-MS system, including tuning and calibration checks.

  • Use of Internal Standards: An internal standard should be used to correct for variations in injection volume and instrument response.

  • Analysis of QC Samples: Regular analysis of certified reference materials (CRMs) or laboratory control samples (LCS) to monitor accuracy and precision.

  • Control Charting: Plotting QC data over time to identify trends and deviations from expected performance.

The following diagram illustrates a typical analytical sequence incorporating QC measures.

Analytical_Sequence Start Start Sequence Tune Instrument Tune Check Start->Tune Cal Initial Calibration Tune->Cal Blank Method Blank Cal->Blank CCV Continuing Calibration Verification (CCV) Blank->CCV Sample Test Samples (n=10) CCV->Sample CCV->Sample Sample->CCV EndCCV Ending CCV Sample->EndCCV End End Sequence EndCCV->End

Caption: Recommended GC-MS Analytical Sequence with QC.

Conclusion and Recommendations

An inter-laboratory comparison is a powerful tool for ensuring the quality and consistency of analytical data for compounds like 1,4-Dichloro-2-fluoro-3-methylbenzene. By following a well-structured plan, employing a robust and validated analytical method, and adhering to stringent quality control practices, participating laboratories can gain valuable insights into their performance and contribute to the overall confidence in analytical results across the industry. Laboratories that produce questionable or unsatisfactory results in such a study should conduct a thorough root cause analysis and implement corrective actions to improve their analytical processes.

References

  • Inter-laboratory Comparison Test Analysis Report. (2017). Climate Technology Centre and Network (CTCN).
  • Inter-laboratory study for extraction testing of medical devices. (2025). PubMed.
  • 1,4-Dichloro-2,3-difluorobenzene. PubChem.
  • Inter-laboratory studies in analytical chemistry. (2025).
  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials.
  • Proficiency testing (PT): Volatile Organic Compounds (VOCs)
  • Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W
  • EPA Method 524.
  • QA/QC aspects of GC-MS analytical instrument for environmental analysis. NISCAIR.
  • Method 612: Chlorin
  • Sample prepar
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in W
  • Design of Experiments for Analytical Method Development and Valid
  • Halogens Testing. C&K Testing.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.

Sources

Validation

A Researcher's Guide to the Synthesis of 1,4-Dichloro-2-fluoro-3-methylbenzene: A Cost-Benefit Analysis

For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable outcomes. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and scalable outcomes. This guide provides an in-depth cost-benefit analysis of utilizing 1,4-dichloro-2-fluoro-3-methylbenzene, a polysubstituted aromatic compound with significant potential in the synthesis of complex molecules. We will objectively compare its synthesis with alternative strategies and provide supporting data to inform your experimental design.

The Strategic Importance of Polysubstituted Fluorotoluenes

Fluorine-containing organic molecules are of immense interest in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 1,4-Dichloro-2-fluoro-3-methylbenzene, with its specific substitution pattern, offers a unique scaffold for the development of novel bioactive compounds. The chlorine and methyl groups provide handles for further functionalization, while the fluorine atom can enhance biological activity.

Synthetic Strategies: A Comparative Analysis

The synthesis of 1,4-dichloro-2-fluoro-3-methylbenzene can be approached from several different starting points, with the choice of route significantly impacting the overall cost, yield, and complexity of the process. Below, we analyze plausible synthetic pathways, considering the availability and cost of starting materials, reaction efficiency, and potential challenges.

Route 1: From 2,5-Dichlorotoluene

This approach involves the nitration of commercially available 2,5-dichlorotoluene, followed by reduction of the nitro group to an amine, and subsequent introduction of the fluorine atom via a Sandmeyer-type reaction.

Experimental Workflow:

Route 1 A 2,5-Dichlorotoluene B 2,5-Dichloro-3-nitrotoluene A->B  HNO3, H2SO4   C 2,5-Dichloro-3-aminotoluene B->C  Fe, HCl or H2, Pd/C   D 1,4-Dichloro-2-fluoro-3-methylbenzene C->D  1. NaNO2, HBF4 (Balz-Schiemann) or NaNO2, HF/Pyridine  

Caption: Synthetic pathway starting from 2,5-Dichlorotoluene.

Causality Behind Experimental Choices:

  • Nitration: The nitration of 2,5-dichlorotoluene is a standard electrophilic aromatic substitution. The directing effects of the chloro and methyl groups will primarily yield the desired 3-nitro isomer, although the formation of other isomers is possible, necessitating purification.

  • Reduction: The reduction of the nitro group to an amine is a high-yielding and well-established transformation, commonly achieved using iron in acidic media or catalytic hydrogenation.

  • Fluorination: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring from a diazonium salt.[1] An alternative is the use of hydrogen fluoride-pyridine, which can offer milder reaction conditions.

Route 2: From 3-Fluoro-2-methylaniline

This pathway begins with a commercially available fluorinated aniline and introduces the chlorine atoms in subsequent steps.

Experimental Workflow:

Route 2 A 3-Fluoro-2-methylaniline B Intermediate Diazonium Salt A->B  NaNO2, HCl   C 1-Chloro-3-fluoro-2-methylbenzene B->C  CuCl (Sandmeyer)   D 1,4-Dichloro-2-fluoro-3-methylbenzene C->D  Cl2, Lewis Acid  

Caption: Synthetic pathway starting from 3-Fluoro-2-methylaniline.

Causality Behind Experimental Choices:

  • Diazotization and Sandmeyer Reaction: This well-established one-pot procedure allows for the efficient conversion of the amino group to a chlorine atom.[1][2][3][4][5][6][7][8][9] The use of copper(I) chloride is crucial for the Sandmeyer reaction to proceed with good yield.[2][3][6][7][8][9]

  • Chlorination: The subsequent electrophilic chlorination of the monochlorinated intermediate will be directed by the existing substituents. The fluorine and methyl groups are ortho-, para-directing, while the chlorine is also ortho-, para-directing but deactivating. This will likely lead to a mixture of isomers, requiring careful optimization and purification to isolate the desired 1,4-dichloro product.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a practical comparison, we have estimated the raw material cost for the synthesis of one mole of 1,4-dichloro-2-fluoro-3-methylbenzene via the two proposed routes. Prices are based on currently available supplier information and are subject to change.

ParameterRoute 1 (from 2,5-Dichlorotoluene)Route 2 (from 3-Fluoro-2-methylaniline)
Starting Material 2,5-Dichlorotoluene3-Fluoro-2-methylaniline
Key Reagents Nitric acid, Sulfuric acid, Iron, Hydrochloric acid, Sodium nitrite, Fluoboric acidSodium nitrite, Hydrochloric acid, Copper(I) chloride, Chlorine, Lewis acid
Estimated Raw Material Cost per Mole of Product ModerateHigh
Key Advantages - Utilizes a relatively inexpensive and readily available starting material. - Well-established and high-yielding individual reaction steps.- Potentially fewer steps if the intermediate is commercially available. - Avoids the direct handling of highly corrosive fluoboric acid in large quantities if alternative fluorinating agents are used.
Key Disadvantages - Potential for isomer formation during nitration, requiring purification. - The Balz-Schiemann reaction can be hazardous and may require specialized equipment.- The starting material, 3-fluoro-2-methylaniline, is significantly more expensive.[10][11][12][13] - The final chlorination step is likely to produce a mixture of isomers, leading to lower yields of the desired product and complex purification.

Experimental Protocols

General Procedure for Nitration of an Aromatic Ring
  • To a stirred solution of the aromatic substrate in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC or GC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for a Sandmeyer Reaction (Chlorination)
  • Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water, sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Conclusion and Recommendations

Based on this analysis, Route 1, starting from 2,5-dichlorotoluene, appears to be the more cost-effective approach for the synthesis of 1,4-dichloro-2-fluoro-3-methylbenzene. The lower cost of the starting material is a significant advantage. However, researchers must be prepared to address the challenges of isomeric separation after the nitration step.

Route 2, while potentially faster if the chlorinated intermediate is available, is hampered by the high cost of 3-fluoro-2-methylaniline. [10][11][12][13] The final chlorination step also presents a significant challenge in terms of regioselectivity, which could lead to lower overall yields and difficult purification.

For any large-scale synthesis, a thorough optimization of reaction conditions for each step is crucial to maximize yield and minimize the formation of byproducts. Careful consideration of safety protocols, particularly for the nitration and diazotization steps, is also essential.

References

  • Google Patents. (n.d.). Synthetic method of 1,2, 4-trifluorobenzene.
  • Google Patents. (n.d.). Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
  • Google Patents. (n.d.). Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Wikipedia. (2023, December 14). Sandmeyer reaction. Retrieved February 2, 2026, from [Link]

  • Douglas, J. J., Albright, H., & Sevrin, M. J. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Wikipedia. (2023, November 29). Electrophilic fluorination. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Vibzz Lab. (2022, February 15). Synthesis of p-Chlorotoluene [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved February 2, 2026, from [Link]

  • Zauba. (n.d.). 2 5 Dichloro Aniline Exports. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • IndiaMART. (n.d.). 2 5 Dichloro Nitrobenzene. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing m-chlorotoluene through isomerization reaction.
  • LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved February 2, 2026, from [Link]

  • Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2639-2661.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 2, 2026, from [Link]

  • Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved February 2, 2026, from [Link]

  • Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5364-5369.
  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry, 22(16), 5283-5288.
  • Zauba. (n.d.). 2 5 Dichloro Aniline Exports Under HS Code 29214290. Retrieved February 2, 2026, from [Link]

  • ChemUniverse. (n.d.). 2,5-DICHLORO-3-NITROBENZOIC ACID. Retrieved February 2, 2026, from [Link]

  • IndiaMART. (n.d.). 2:5 DICHLORO ANILINE. Retrieved February 2, 2026, from [Link]

  • IndiaMART. (n.d.). Crystals 2,5 Dichloro Nitrobenzene, For Industrial, Grade Standard. Retrieved February 2, 2026, from [Link]

  • Tradeindia. (n.d.). 2,5 Dichloroaniline. Retrieved February 2, 2026, from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-2-METHYLANILINE. Retrieved February 2, 2026, from [Link]

  • Synthonix. (n.d.). 3-Fluoro-2-methylaniline. Retrieved February 2, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1,4-Dichloro-2-fluoro-3-methylbenzene
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Reactant of Route 2
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